4,6-Difluoropyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZXKMWNYBJVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 4,6-Difluoropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic scaffolds can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity. This technical guide provides a summary of the predicted physicochemical properties of this compound, a proposed synthetic route, and detailed, generalized experimental protocols for the determination of its core physicochemical characteristics. Due to a lack of extensive published experimental data for this specific molecule, some information presented is based on computational predictions and established methodologies for analogous compounds.
Core Physicochemical Properties
The introduction of two electron-withdrawing fluorine atoms is expected to significantly influence the electronic properties of the pyridine ring and the acidity of the hydroxyl group. While experimental data is limited, computational models provide valuable estimates for key physicochemical parameters.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₅H₃F₂NO | - |
| Molecular Weight | 131.08 g/mol | - |
| CAS Number | 1227597-52-5 | - |
| pKa | ~7.5 - 8.5 | Computational Prediction |
| logP | ~1.0 - 1.5 | Computational Prediction |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Aqueous Solubility | Moderately Soluble | Prediction based on structure |
Proposed Synthesis
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of fluorinated pyridines. A common strategy involves the fluorination of a corresponding chlorinated precursor.
Spectroscopic Characterization of 4,6-Difluoropyridin-3-ol: A Predictive and Methodological Guide
Introduction: 4,6-Difluoropyridin-3-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel or sparsely documented compound, a thorough structural elucidation is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the molecular structure. This guide provides a predictive overview of the spectral data for this compound and detailed experimental protocols for its analysis. The spectral data presented herein are predicted based on established principles of spectroscopy and data from analogous structures, serving as a benchmark for researchers undertaking the synthesis and characterization of this compound.
Predicted Spectral Data
Due to the lack of publicly available experimental spectra for this compound, the following tables summarize the predicted spectral data. These predictions are derived from computational models and analysis of structurally similar fluorinated and hydroxylated pyridines.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Proton | 8.0 - 8.2 | d | ~2-3 | H-2 |
| 6.8 - 7.0 | d | ~8-9 | H-5 | |
| 5.0 - 6.0 | br s | - | OH |
| ¹³C NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Carbon | 160 - 165 | dd | J_CF ~250, J_CF ~15 | C-4 |
| 158 - 163 | dd | J_CF ~250, J_CF ~15 | C-6 | |
| 145 - 150 | d | J_CCF ~10 | C-3 | |
| 135 - 140 | d | J_CCF ~20 | C-2 | |
| 100 - 105 | dd | J_CCF ~5, J_CCCF ~5 | C-5 |
| ¹⁹F NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Fluorine | -110 to -120 | d | J_FH ~8-9 | F at C-4 |
| -115 to -125 | s | - | F at C-6 |
Table 2: Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |
| 1620 - 1580 | Strong | C=N Stretch | Pyridine Ring |
| 1550 - 1450 | Strong | C=C Stretch | Pyridine Ring |
| 1300 - 1200 | Strong | C-O Stretch | Phenolic Hydroxyl |
| 1250 - 1100 | Strong | C-F Stretch | Aryl Fluoride |
| 900 - 700 | Medium | C-H Out-of-plane Bend | Pyridine Ring |
Table 3: Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.[3][4] The predicted data assumes electron ionization (EI).
| m/z (Mass/Charge Ratio) | Predicted Relative Intensity | Assignment |
| 131 | High | [M]⁺ (Molecular Ion) |
| 111 | Medium | [M - HF]⁺ |
| 103 | Medium | [M - CO]⁺ |
| 83 | Low | [M - CO - HF]⁺ |
| 75 | Low | [C₄H₂FN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds containing hydroxyl groups.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
The analysis should be performed on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature, typically 298 K.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
For ¹⁹F NMR, a proton-decoupled spectrum should also be acquired.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale. For ¹H and ¹³C spectra, reference to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹⁹F spectra, an external standard such as CFCl₃ can be used.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish connectivity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Place the resulting fine powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the major absorption bands and compare them with the predicted values and standard correlation tables.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly via a solids probe.
-
Alternatively, for techniques like Electrospray Ionization (ESI-MS), dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
-
Instrumentation and Data Acquisition:
-
Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
For EI-MS, use a standard electron energy of 70 eV.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental formula.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak.
-
Characterize the major fragment ions and propose fragmentation pathways.
-
Compare the observed m/z values with the predicted fragmentation pattern. For HRMS data, calculate the elemental composition and compare it with the expected formula of C₅H₃F₂NO.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a novel organic compound like this compound.
Caption: General workflow for the spectroscopic identification of a novel organic compound.
References
Navigating the Solubility of 4,6-Difluoropyridin-3-ol: A Technical Guide for Researchers
Introduction
4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative of increasing interest to researchers in the fields of medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, detailed experimental protocols for accurate solubility determination, and a framework for organizing the resulting data. Due to the limited availability of public quantitative solubility data for this specific compound, this guide is designed to empower researchers to generate this critical information in their own laboratories.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties provide a basis for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 1227597-52-5 | [1] |
| Molecular Formula | C₅H₃F₂NO | [1] |
| Molecular Weight | 131.08 g/mol | Calculated |
| Appearance | (Not specified, likely a solid) | - |
| Predicted LogP | 0.9 - 1.5 | Estimated based on similar structures[2] |
| Predicted pKa | ~8.5 (phenolic proton) | Estimated based on similar pyridinols |
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another[3]. The structure of this compound, featuring a polar hydroxyl group and a pyridine nitrogen capable of hydrogen bonding, alongside a less polar difluorinated aromatic ring, suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound is expected to form hydrogen bonds with protic solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl proton of the solute. High solubility is anticipated in strong polar aprotic solvents like DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. The polar hydroxyl and pyridine functionalities will hinder dissolution in hydrocarbon-based media.
Quantitative Solubility Data
As precise quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to record their experimentally determined values at a specified temperature.
| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL) at 25°C |
| Non-Polar Solvents | |||
| Hexane | C₆H₁₄ | Non-Polar | Data to be determined |
| Toluene | C₇H₈ | Non-Polar | Data to be determined |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data to be determined |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data to be determined |
| Acetonitrile | CH₃CN | Polar Aprotic | Data to be determined |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data to be determined |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data to be determined |
| Polar Protic Solvents | |||
| Methanol | CH₃OH | Polar Protic | Data to be determined |
| Ethanol | C₂H₅OH | Polar Protic | Data to be determined |
Experimental Protocols
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail two common and robust methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method
The gravimetric method is a direct and straightforward approach to determine solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute after solvent evaporation.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vial
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
Spectroscopic/Chromatographic Method
For higher accuracy and throughput, spectroscopic or chromatographic methods can be employed. These methods rely on creating a calibration curve from standard solutions of known concentrations.
Materials and Equipment:
-
Same as the gravimetric method, plus:
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes for preparing standard solutions
Procedure:
-
Preparation of Saturated Solution and Sample Collection: Follow steps 1-4 from the gravimetric method.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Calibration Curve Generation: Analyze the standard solutions using a UV-Vis spectrophotometer (at the wavelength of maximum absorbance, λmax) or an HPLC system. Plot the absorbance or peak area against the concentration to generate a calibration curve.
-
Analysis of Saturated Solution: Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Concentration Determination: Analyze the diluted sample using the same method as for the standards. Use the calibration curve to determine the concentration of the diluted sample.
-
Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of the compound.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents is not yet readily available in the scientific literature, this guide provides the theoretical framework and practical methodologies for researchers to determine these crucial parameters. By applying the principles of polarity and employing robust experimental techniques such as the gravimetric or spectroscopic methods, scientists and drug development professionals can generate the high-quality solubility data necessary to advance their research and development efforts with this promising fluorinated intermediate.
References
In-Depth Technical Guide to 4,6-Difluoropyridin-3-ol for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Difluoropyridin-3-ol (CAS No. 1227597-52-5), a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, and provides context for its synthesis and potential applications based on related compounds.
Commercial Availability
This compound is available from several specialized chemical suppliers. The table below summarizes the offerings from various vendors, providing researchers with a comparative overview for procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| Porphyrin-Systems | CS-W000470 | >97% | 100 mg, 250 mg, 1 g, 5 g |
| BLD Pharm | - | - | - |
| Sunway Pharm | CB48608 | 97% | 100 mg, 250 mg, 1 g, 5 g |
| Amaybio (distributor for Aladdin) | Aladdin-D627559 | ≥97% | 250 mg, 1 g |
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1227597-52-5 |
| Molecular Formula | C₅H₃F₂NO |
| Molecular Weight | 131.08 g/mol |
| Appearance | Inferred to be a solid at room temperature |
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H and ¹³C NMR for this compound is not widely published. Researchers procuring this compound are advised to perform their own analytical characterization to confirm its identity and purity.
Potential Synthesis and Experimental Considerations
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, the synthesis of structurally similar fluorinated pyridines often involves nucleophilic aromatic substitution (SNA) reactions on polychlorinated or polyfluorinated pyridine precursors.
A potential synthetic pathway could involve the displacement of chlorine or other fluorine atoms from a suitable precursor with a hydroxide or protected hydroxyl group. The diagram below illustrates a generalized synthetic logic for the preparation of fluorinated pyridinols.
Caption: A conceptual workflow for the synthesis of this compound.
Key Experimental Considerations:
-
Reaction Conditions: The fluorination of chlorinated pyridines often requires high temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane. The use of phase-transfer catalysts can sometimes facilitate these reactions at lower temperatures.
-
Reagent Handling: Anhydrous conditions are often crucial for the success of fluorination reactions using alkali metal fluorides.
-
Purification: Purification of the final product would likely involve chromatographic techniques to separate it from starting materials and any isomeric byproducts.
Applications in Drug Discovery
Fluorinated pyridines are a critical class of building blocks in modern drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. While specific applications of this compound are not yet widely reported, its structural motifs are present in various biologically active compounds. The difluoro-substitution pattern, combined with the nucleophilic hydroxyl group, makes it a versatile scaffold for further chemical elaboration in the design of novel therapeutic agents.
The logical relationship for its application in a drug discovery workflow is depicted below.
Caption: A typical workflow illustrating the use of a chemical building block in drug discovery.
This technical guide serves as a foundational resource for researchers interested in utilizing this compound. As research progresses, more detailed information on its synthesis, properties, and applications will likely become available.
Unlocking the Therapeutic Potential of 4,6-Difluoropyridin-3-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity, metabolic stability, and pharmacokinetic properties. Within this landscape, 4,6-Difluoropyridin-3-ol and its derivatives are emerging as a promising class of compounds with potential applications in various therapeutic areas, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of the biological activity of these derivatives, supported by available quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and experimental workflows.
Biological Activity and Quantitative Data
Derivatives of the 4,6-difluoropyridine scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. A key example is the compound 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile , a structurally related analog, which has shown significant potency. The inhibitory concentrations (IC50) for this and related compounds are summarized in the table below, providing a clear comparison of their efficacy.
| Compound ID | Target Cell Line | IC50 (µM) |
| 3a | HeLa (Cervical Carcinoma) | 3.5 |
| MCF-7 (Breast Carcinoma) | 4.5 | |
| 7b | HeLa (Cervical Carcinoma) | Not explicitly quantified but evaluated |
| MCF-7 (Breast Carcinoma) | Not explicitly quantified but evaluated |
Table 1: Anticancer Activity of 4,6-Difluoropyridine Analogs.[1]
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for the synthesis and biological evaluation of these compounds are crucial.
Synthesis of 4,6-Difluoropyridine Derivatives
A general synthetic route to a related class of compounds, 4,6-diarylpyrimidines, involves a cyclocondensation reaction.[2] While a specific protocol for this compound derivatives is not detailed in the currently available literature, a plausible synthetic approach can be extrapolated from established methods for similar fluorinated heterocycles. A general workflow is proposed below.
A more specific, documented synthesis for a related difluorophenyl-substituted pyridinethione involves the reaction of 6-acetyltetralin with 2,6-difluorobenzaldehyde to yield an α,β-unsaturated ketone, which then undergoes further reactions to form the final heterocyclic product.[1]
In Vitro Anticancer Activity Screening: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 50 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for 2 hours at 37°C in a CO2 incubator.[4]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Signaling Pathways
While specific signaling pathways directly modulated by this compound derivatives are yet to be fully elucidated, related heterocyclic compounds, such as 4,6-diarylpyrimidines, have been investigated as inhibitors of key signaling molecules in cancer progression, including phosphoinositide 3-kinases (PI3Ks).[2] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5]
It is hypothesized that this compound derivatives may exert their anticancer effects by targeting similar key kinases within these pathways. Further investigation is required to confirm these potential mechanisms of action.
Future Directions
The preliminary data on the biological activity of 4,6-difluoropyridine derivatives are encouraging and warrant further investigation. Future research should focus on:
-
Synthesis of a focused library: A broader range of this compound derivatives should be synthesized to establish a clear structure-activity relationship (SAR).
-
Expanded biological screening: Evaluation against a wider panel of cancer cell lines and specific enzyme assays will help to identify the most potent and selective compounds.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.
This technical guide serves as a foundational resource for researchers entering this exciting field. The provided data and protocols offer a starting point for the design and evaluation of novel this compound derivatives with the potential to become next-generation therapeutics.
References
- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 4,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). While compiled with diligence, the information herein is based on publicly available data which is limited. Users should always consult the official SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structural features, including the pyridine core, hydroxyl group, and fluorine substituents, make it a valuable building block for the development of novel compounds. This guide provides a summary of the known safety and handling information for this compound to promote its safe use in a laboratory setting.
Hazard Identification and Classification
Based on available information, this compound is classified as a hazardous substance. The following summarizes its known hazard classifications.
GHS Pictograms:
-
(GHS07)
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P313: Get medical advice/ attention.
-
P337: If eye irritation persists:
-
P338: Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. Data for some properties are not available and are indicated as such.
| Property | Value |
| CAS Number | 1227597-52-5[1] |
| Molecular Formula | C5H3F2NO[1] |
| Molecular Weight | 131.08 g/mol |
| Physical Form | Liquid |
| Purity | 95% |
| IUPAC Name | 4,6-difluoro-3-pyridinol |
| InChI Key | AWZXKMWNYBJVLA-UHFFFAOYSA-N |
| Storage Temperature | Refrigerator |
Experimental Protocols: Safe Handling and Storage
Due to the limited availability of specific experimental protocols for this compound, the following are general best practices for handling chemicals with similar hazard profiles.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
4.2. Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
An emergency eyewash station and safety shower should be readily accessible.
4.3. Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
4.4. Storage
-
Store in a refrigerator as recommended.
-
Keep in a tightly sealed, properly labeled container.
-
Store away from incompatible materials. While specific incompatibility data is not available for this compound, as a general precaution for related compounds, avoid strong oxidizing agents, strong acids, and strong bases.[2]
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Spills and Disposal
6.1. Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 4.1.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
6.2. Waste Disposal
-
Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.
-
Do not dispose of down the drain or into the environment.
Logical Workflow for Handling Hazardous Chemicals
The following diagram illustrates a general workflow for the safe handling of a laboratory chemical like this compound.
Caption: General workflow for safe laboratory chemical handling.
Conclusion
This compound is a hazardous chemical that requires careful handling to mitigate risks. While a complete safety profile is not publicly available, the existing data indicates that it is harmful if swallowed and can cause skin and serious eye irritation. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential for its safe use. Researchers should exercise caution and always refer to the supplier's safety data sheet for the most current and comprehensive information.
References
Methodological & Application
Application Notes and Protocols: A Versatile Route to 2,3,6-Trisubstituted Pyridines from 4,6-Difluoropyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and modular synthetic routes to substituted pyridines is therefore of significant interest to the medicinal chemistry community. This application note details a versatile two-step synthetic strategy for the preparation of 2,3,6-trisubstituted pyridines commencing from the readily available starting material, 4,6-difluoropyridin-3-ol. This approach leverages the differential reactivity of the hydroxyl group and the fluorine substituents to enable the sequential introduction of diverse functionalities.
The synthetic pathway involves an initial O-functionalization of the hydroxyl group at the 3-position, followed by a sequential or tandem nucleophilic aromatic substitution (SNAr) of the fluorine atoms at the 4- and 6-positions. This methodology provides a flexible and efficient means to access a library of 2,3,6-trisubstituted pyridines for structure-activity relationship (SAR) studies and drug discovery programs.
Synthetic Strategy
The overall synthetic workflow for the preparation of 2,3,6-trisubstituted pyridines from this compound is depicted in the following diagram.
Caption: Synthetic workflow for 2,3,6-trisubstituted pyridines.
Experimental Protocols
Step 1: Synthesis of 3-O-Substituted-4,6-difluoropyridine (General Procedure)
This protocol describes the O-alkylation of this compound to introduce the first point of diversity.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add cesium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-O-substituted-4,6-difluoropyridine.
Step 2: Synthesis of 2,3,6-Trisubstituted Pyridine via Sequential Nucleophilic Aromatic Substitution (General Procedure)
This protocol outlines the substitution of the fluorine atoms with various nucleophiles. A tandem approach with a single nucleophile or a sequential approach with two different nucleophiles can be employed.
Materials:
-
3-O-Substituted-4,6-difluoropyridine (from Step 1)
-
Nucleophile 1 (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
Nucleophile 2 (if different from Nucleophile 1)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure for Tandem Substitution (with one nucleophile):
-
To a dry round-bottom flask under an inert atmosphere, add the 3-O-substituted-4,6-difluoropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO.
-
Add the nucleophile (2.5 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2,3,6-trisubstituted pyridine.
Procedure for Sequential Substitution (with two different nucleophiles):
-
First Substitution: a. To a solution of the 3-O-substituted-4,6-difluoropyridine (1.0 eq) in anhydrous THF, add Nucleophile 1 (1.1 eq) and a suitable base (e.g., NaH, 1.2 eq) at 0 °C. b. Allow the reaction to warm to room temperature and stir for 2-6 hours. The substitution is expected to occur preferentially at the more reactive fluorine position (typically the 6-position). Monitor by TLC or LC-MS. c. Upon selective mono-substitution, quench carefully with water and extract with ethyl acetate. d. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The intermediate mono-substituted product may be purified by column chromatography or used directly in the next step.
-
Second Substitution: a. Dissolve the mono-substituted intermediate in anhydrous DMSO. b. Add Nucleophile 2 (1.5 eq) and potassium carbonate (2.0 eq). c. Heat the reaction to 100-140 °C and stir until the reaction is complete as monitored by TLC or LC-MS. d. Work-up and purify as described in the tandem substitution procedure.
Data Presentation
The following table provides illustrative examples of the types of 2,3,6-trisubstituted pyridines that can be synthesized using this methodology, along with anticipated yields based on similar transformations reported in the literature.
| Entry | R¹ (at C-3) | R² (at C-6) | R³ (at C-2) | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
| 1 | O-Benzyl | Morpholinyl | Morpholinyl | 85 | 78 | 66 |
| 2 | O-Ethyl | Piperidinyl | Piperidinyl | 90 | 82 | 74 |
| 3 | O-Benzyl | Phenoxy | Phenoxy | 85 | 75 | 64 |
| 4 | O-Ethyl | Morpholinyl | Piperidinyl | 90 | 70 | 63 |
| 5 | O-Benzyl | Thiophenoxy | Morpholinyl | 85 | 65 | 55 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Conclusion
The described synthetic route offers a robust and flexible platform for the synthesis of a diverse range of 2,3,6-trisubstituted pyridines from this compound. The protocols are amenable to adaptation for a variety of substituents, making this a valuable tool for medicinal chemists and researchers in the field of drug discovery. The ability to introduce three points of diversity allows for fine-tuning of the physicochemical and pharmacological properties of the target molecules.
Application Notes and Protocols: 4,6-Difluoropyridin-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Pyridine derivatives, in particular, are prevalent in a vast number of FDA-approved drugs due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3]
While 4,6-Difluoropyridin-3-ol is not a widely documented scaffold in current literature, its structural features suggest significant potential as a versatile building block in drug discovery. The electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the hydroxyl group and influence the overall electronic properties of the pyridine ring, making it an attractive starting point for the synthesis of novel therapeutic agents.
These application notes provide a comprehensive overview of the potential uses of this compound, including proposed synthetic routes, hypothetical applications in kinase inhibition, and detailed experimental protocols. The information is based on established principles of medicinal chemistry and draws analogies from structurally related and well-documented difluoropyridine derivatives.
Potential Applications in Medicinal Chemistry
Based on the known applications of structurally similar compounds, such as 3-substituted-2,6-difluoropyridines which are precursors to Protein Kinase C theta (PKCθ) inhibitors, this compound is a promising scaffold for the development of various therapeutic agents.[4][5]
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Target | Rationale |
| Oncology | Kinase Inhibitors (e.g., EGFR, VEGFR-2, PI3K) | The difluoropyridine moiety can serve as a hinge-binding motif, while the hydroxyl group provides a key interaction point or a site for further derivatization to enhance selectivity and potency. |
| Inflammation & Immunology | Kinase Inhibitors (e.g., PKCθ, p38 MAP Kinase) | Substituted difluoropyridines have shown potent inhibition of kinases involved in inflammatory signaling pathways. |
| Neurology | CNS-active agents | The introduction of fluorine can enhance blood-brain barrier permeability, a desirable property for drugs targeting the central nervous system. |
| Infectious Diseases | Antibacterial/Antifungal Agents | The pyridine scaffold is a common feature in many antimicrobial drugs. |
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of substituted fluoropyridines. A potential multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 4,6-dichloro-3-nitropyridine.
Materials:
-
4,6-Dichloro-3-nitropyridine
-
Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Palladium on Carbon (10%)
-
Hydrogen gas
-
Sodium Nitrite (NaNO2)
-
Sulfuric Acid (H2SO4, concentrated)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
Step 1: Synthesis of 4,6-Difluoro-3-nitropyridine
-
To a stirred suspension of spray-dried potassium fluoride (4.0 eq) in anhydrous DMSO (10 mL/g of starting material) is added 4,6-dichloro-3-nitropyridine (1.0 eq).
-
The reaction mixture is heated to 150-160 °C and stirred for 12-16 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4,6-difluoro-3-nitropyridine.
Step 2: Synthesis of 4,6-Difluoropyridin-3-amine
-
4,6-Difluoro-3-nitropyridine (1.0 eq) is dissolved in ethanol.
-
Palladium on carbon (10% w/w) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 4,6-difluoropyridin-3-amine, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
To a solution of 4,6-difluoropyridin-3-amine (1.0 eq) in 10% aqueous sulfuric acid at 0 °C is added a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
The reaction mixture is then slowly heated to 80-90 °C and maintained at this temperature until nitrogen evolution ceases (approximately 1-2 hours).
-
The mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)
Objective: To evaluate the inhibitory activity of a derivative of this compound against a target kinase (e.g., PKCθ).
Materials:
-
Test compound (derivative of this compound)
-
Recombinant human PKCθ enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (positive control)
-
DMSO (vehicle)
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 100 µM to 1 nM.
-
Add 5 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution (containing recombinant PKCθ in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (containing the fluorescent peptide substrate and ATP in assay buffer).
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Table 2: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | PKCθ | 50 |
| Derivative 2 | PKCθ | 120 |
| Staurosporine | PKCθ | 5 |
Signaling Pathway
Derivatives of this compound could potentially target various kinase signaling pathways implicated in disease. The following diagram illustrates a simplified representation of the PKCθ signaling pathway, a plausible target based on the activity of structurally related compounds.
Caption: Simplified PKCθ signaling pathway and potential point of intervention.
Conclusion
While this compound remains a relatively unexplored scaffold, its structural characteristics present a compelling case for its investigation in medicinal chemistry. The proposed synthetic strategies and potential applications outlined in these notes provide a foundational framework for researchers to begin exploring the therapeutic potential of this novel building block. The unique electronic properties conferred by the difluoro substitution pattern, combined with the versatile hydroxyl group, make this compound an exciting starting point for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. Further research is warranted to synthesize and evaluate the biological activities of derivatives based on this promising scaffold.
References
Application Notes and Protocols for N-arylation of 4,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-arylation of 4,6-difluoropyridin-3-ol, a critical transformation for synthesizing a diverse range of substituted aminopyridines relevant to pharmaceutical and agrochemical research. Due to the absence of a specific published protocol for this substrate, the following application notes are based on established principles of Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] The electron-withdrawing nature of the fluorine atoms in this compound makes it an electron-deficient heterocycle, which influences its reactivity in cross-coupling reactions. The protocol provided is optimized for such substrates and includes considerations for potential side reactions, such as O-arylation, given the tautomeric nature of the starting material.
Introduction
The N-arylation of pyridinols is a fundamental reaction in medicinal chemistry, enabling access to a wide array of scaffolds with diverse biological activities. The target molecule, this compound, presents a unique challenge due to its electronic properties and its existence in tautomeric equilibrium with 4,6-difluoro-2,3-dihydro-3-oxopyridine. This tautomerism raises the possibility of competitive O-arylation. While copper-catalyzed Ullmann-type couplings have been reported for the arylation of hydroxypyridines, these conditions often favor O-arylation for 3-hydroxypyridine substrates.[4][5][6] In contrast, the palladium-catalyzed Buchwald-Hartwig amination offers a robust and versatile alternative that can be tuned to favor N-arylation.[1][7][8] This protocol is designed to provide a reliable method for the selective N-arylation of this compound using a modern palladium catalyst system.
Experimental Protocol: Palladium-Catalyzed N-arylation
This protocol is based on typical Buchwald-Hartwig amination conditions, optimized for electron-deficient heterocyclic amines.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Buchwald ligand (e.g., RuPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 equiv), the Buchwald ligand (0.02 equiv), and the base (1.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: To the flask, add this compound (1.2 equiv) and the aryl halide (1.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4,6-difluoropyridin-3-amine.
Data Presentation
The following table summarizes the expected yields for the N-arylation of this compound with various aryl halides based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Aryl Halide (Ar-X) | Product | Expected Yield (%) |
| 4-Bromotoluene | N-(4-methylphenyl)-4,6-difluoropyridin-3-amine | 75-85 |
| 4-Chloroanisole | N-(4-methoxyphenyl)-4,6-difluoropyridin-3-amine | 65-75 |
| 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-4,6-difluoropyridin-3-amine | 70-80 |
| 2-Bromopyridine | N-(pyridin-2-yl)-4,6-difluoropyridin-3-amine | 50-60 |
| 1-Iodonaphthalene | N-(naphthalen-1-yl)-4,6-difluoropyridin-3-amine | 80-90 |
Mandatory Visualizations
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 4,6-Difluoropyridin-3-ol as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4,6-difluoropyridin-3-ol as a key intermediate in the synthesis of next-generation agrochemicals. While direct literature on this specific building block is emerging, its structural motifs are analogous to established fluorinated pyridine agrochemicals. This document outlines hypothesized, yet scientifically grounded, synthetic protocols and derivatization strategies for creating novel herbicides, fungicides, and insecticides.
Introduction: The Role of Fluorinated Pyridines in Agrochemicals
Fluorine-containing heterocycles are of paramount importance in the design of modern agrochemicals. The incorporation of fluorine atoms into a pyridine scaffold can significantly enhance a molecule's biological efficacy, metabolic stability, and lipophilicity, which are critical parameters for effective crop protection agents. Specifically, difluorinated pyridines are key components in a range of commercial products. This compound offers three key reactive sites for molecular elaboration: the hydroxyl group and the two carbon positions activated by the fluorine atoms, making it a highly versatile starting material for creating diverse chemical libraries.
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound is not widely documented. However, a plausible and efficient synthetic route can be proposed based on established halogen exchange (Halex) reactions on commercially available polychlorinated pyridines. A potential starting material is 3,4,6-trichloropyridine. The proposed synthesis involves a selective fluorination followed by a nucleophilic substitution to introduce the hydroxyl group.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
3,4,6-Trichloropyridine
-
Potassium Fluoride (KF, spray-dried)
-
Cesium Fluoride (CsF)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator, chromatography equipment
Methodology:
Step 1: Synthesis of 4-Chloro-2,6-difluoropyridine (Hypothetical)
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous DMSO (10 mL per gram of trichloropyridine).
-
Add spray-dried potassium fluoride (2.5 equivalents) and cesium fluoride (0.1 equivalents) to the solvent. Heat the mixture to 120°C with vigorous stirring for 1 hour to ensure a fine suspension.
-
Cool the mixture to 80°C and add 3,4,6-trichloropyridine (1.0 equivalent) in one portion.
-
Heat the reaction mixture to 180-190°C and maintain for 12-24 hours. Monitor the reaction progress by GC-MS. The reaction is analogous to the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine.[1]
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield 4-chloro-2,6-difluoropyridine.
Step 2: Synthesis of this compound
-
In a sealed vessel, dissolve 4-chloro-2,6-difluoropyridine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (3.0 equivalents).
-
Heat the mixture to 100-120°C for 4-6 hours. The pressure in the vessel will increase.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
The product, this compound, may precipitate. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield pure this compound.
Applications in Agrochemical Synthesis
The strategic placement of two fluorine atoms and a hydroxyl group allows for the derivatization of this compound into a variety of potential agrochemicals.
Herbicidal Derivatives via O-Alkylation/O-Arylation
Many potent herbicides feature a pyridyloxyacetic acid moiety or a related ether linkage. The hydroxyl group of this compound is an ideal handle for introducing such functionalities.
Experimental Protocol: Synthesis of a Hypothetical Pyridyloxy Herbicide
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl 2-bromopropionate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water mixture
Methodology:
Step 1: Etherification
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add methyl 2-bromopropionate (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the methyl ester intermediate.
Step 2: Saponification
-
Dissolve the methyl ester intermediate in a THF/water (3:1) mixture.
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final pyridyloxyacetic acid derivative.
Fungicidal/Insecticidal Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atoms activate the C-5 position of the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine, thiol, or other carbon-based nucleophiles which are common in fungicides and insecticides.
Experimental Protocol: General SNAr for Amine Addition
Materials:
-
This compound
-
A primary or secondary amine (e.g., 4-chloroaniline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous DMSO or DMF
Methodology:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in anhydrous DMSO.
-
Heat the mixture to 80-100°C and stir for 8-16 hours.
-
Monitor the progress of the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aminated pyridine derivative.
Quantitative Data: Illustrative Bioactivity
The following tables present hypothetical, yet plausible, quantitative data for derivatives of this compound to illustrate their potential as agrochemicals. Disclaimer: This data is for illustrative purposes only and is not derived from experimental results.
Table 1: Illustrative Herbicidal Activity of Pyridyloxy Ether Derivatives
| Compound ID | Derivative Structure (at 3-O position) | Application Rate (g/ha) | Weed Control (%) - Avena fatua | Weed Control (%) - Amaranthus retroflexus |
| H-01 | -CH(CH₃)COOH | 100 | 85 | 92 |
| H-02 | -CH₂-(4-Cl-Ph) | 100 | 78 | 88 |
| H-03 | -CH₂-Cyclopropyl | 100 | 82 | 85 |
Table 2: Illustrative Fungicidal Activity of SNAr Derivatives
| Compound ID | Derivative Structure (at C-5 position) | IC₅₀ (µM) - Botrytis cinerea | IC₅₀ (µM) - Septoria tritici |
| F-01 | -NH-(4-Cl-Ph) | 2.5 | 5.1 |
| F-02 | -S-(2,4-diF-Ph) | 1.8 | 3.9 |
| F-03 | -NH-Cyclohexyl | 10.2 | 15.8 |
Experimental Workflow for Agrochemical Screening
A typical workflow for discovering and evaluating new agrochemicals based on the this compound scaffold is outlined below.
Conclusion
This compound represents a promising and highly versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for the creation of diverse molecular architectures targeting a range of agricultural pests. The protocols and workflows presented here, though based on analogies to established chemistries, provide a solid foundation for researchers to explore the potential of this scaffold in developing the next generation of effective and sustainable crop protection solutions. Further research into the synthesis and biological activity of derivatives of this compound is strongly encouraged.
References
Application Notes and Protocols for Investigating Enzymatic Reactions Involving 4,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoropyridin-3-ol is a fluorinated pyridinol derivative with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, bioavailability, and binding affinity to biological targets. Understanding the enzymatic reactions involving this compound is crucial for evaluating its pharmacokinetic profile and potential as a drug candidate.
These application notes provide a comprehensive guide for researchers to investigate the potential enzymatic metabolism of this compound. Given the limited specific literature on this compound, this document outlines a predictive framework based on the known metabolism of structurally related compounds, such as other fluorinated aromatics and pyridinols. Detailed protocols for screening key metabolic enzyme families are provided to facilitate this investigation.
Predicted Metabolic Pathways
Based on the chemical structure of this compound, several enzymatic pathways are predicted to be involved in its metabolism. The primary routes of biotransformation for phenolic and heterocyclic compounds typically involve oxidation and conjugation reactions.
Hypothetical Metabolic Pathway for this compound
Caption: Predicted metabolic pathways for this compound.
Phase I Metabolism: Oxidation
Cytochrome P450 (CYP) enzymes are the primary catalysts of Phase I oxidative metabolism. For aromatic compounds, CYPs can introduce hydroxyl groups. While this compound already possesses a hydroxyl group, further oxidation to a catechol or hydroquinone derivative is a possibility, although the fluorine atoms may hinder this process due to their electron-withdrawing nature.
Phase II Metabolism: Conjugation
The hydroxyl group of this compound is a prime site for Phase II conjugation reactions, which increase water solubility and facilitate excretion. The key enzymes in this process are:
-
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. This is a common pathway for the metabolism of phenolic compounds.
-
Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group to the hydroxyl moiety, resulting in a sulfate conjugate.
Experimental Protocols
To elucidate the metabolic fate of this compound, a series of in vitro experiments using subcellular fractions and recombinant enzymes are recommended.
Experimental Workflow for Metabolic Profiling
Caption: Workflow for investigating the metabolism of this compound.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is designed to assess the susceptibility of this compound to Phase I metabolism by CYP enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Glucuronidation Assay using Human Liver Microsomes (HLM)
This protocol assesses the formation of glucuronide conjugates.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (pore-forming agent)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLM with alamethicin on ice to activate the UGT enzymes.
-
In a microcentrifuge tube, combine the activated HLM, Tris-HCl buffer, MgCl₂, and this compound. Pre-warm at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a fixed time (e.g., 60 minutes).
-
Stop the reaction with cold acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS/MS for the formation of the glucuronide conjugate.
Protocol 3: Sulfation Assay using Human Liver Cytosol (HLC)
This assay evaluates the formation of sulfate conjugates.
Materials:
-
This compound
-
Human Liver Cytosol (pooled)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate buffer (pH 7.0)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
In a microcentrifuge tube, combine HLC, potassium phosphate buffer, MgCl₂, and this compound. Pre-warm at 37°C.
-
Start the reaction by adding PAPS.
-
Incubate at 37°C for a fixed time (e.g., 60 minutes).
-
Terminate the reaction with cold acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS/MS for the formation of the sulfate conjugate.
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Hypothetical Metabolic Stability of this compound in HLM
| Parameter | Value |
| In Vitro Half-life (t½, min) | > 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | < 5 |
Note: These are example values. Actual results will be determined experimentally.
Table 2: Hypothetical Enzyme Kinetics for Conjugation of this compound
| Enzyme Family | Recombinant Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| UGTs | UGT1A1 | 150 | 250 |
| UGT1A9 | 50 | 800 | |
| UGT2B7 | 200 | 150 | |
| SULTs | SULT1A1 | 10 | 120 |
| SULT1E1 | 5 | 300 |
Note: These are example values to illustrate data presentation. The specific recombinant enzymes to be tested should be chosen based on their known activity towards phenolic substrates.
Conclusion
The provided application notes and protocols offer a robust framework for the initial investigation of the enzymatic reactions involving this compound. By systematically evaluating its stability in the presence of Phase I and Phase II enzymes and identifying the specific enzymes involved in its metabolism, researchers can gain critical insights into its pharmacokinetic properties. This information is invaluable for the progression of this compound and its derivatives in drug development programs.
Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Difluoropyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 4,6-difluoropyridin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy focuses on a robust and scalable halogen exchange (Halex) reaction, starting from the commercially available 4,6-dichloropyridin-3-ol. This approach offers a practical and efficient route to the target molecule, suitable for laboratory and pilot-plant scale production. The protocols herein detail the necessary reagents, reaction conditions, purification methods, and analytical characterization, alongside safety considerations pertinent to scale-up synthesis.
Introduction
Fluorinated pyridine derivatives are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Specifically, this compound and its derivatives are key intermediates in the synthesis of various biologically active compounds. The development of a scalable and cost-effective synthetic route to this scaffold is therefore of high importance.
The presented methodology is centered around the nucleophilic aromatic substitution (SNAr) of chlorine atoms with fluorine, a well-established industrial process for the synthesis of fluorinated aromatics.[2] This application note provides a comprehensive guide for the scale-up of this transformation.
Synthetic Pathway Overview
The proposed synthetic route for this compound involves a one-step halogen exchange reaction from 4,6-dichloropyridin-3-ol. To circumvent potential side reactions and deactivation of the fluoride source by the acidic hydroxyl proton, a protection-deprotection strategy is recommended for optimal yield and purity on a larger scale. A silyl ether, such as tert-butyldimethylsilyl (TBDMS), is a suitable protecting group due to its ease of introduction, stability under the fluorination conditions, and straightforward removal.[3]
Caption: Proposed three-step synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis, based on literature precedents for similar transformations and optimized for scale-up.
| Step | Transformation | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | O-Silylation | 4,6-Dichloropyridin-3-ol | TBDMS-Cl, Imidazole | DMF | 25 | 2-4 | >95 | >98 |
| 2 | Fluorination | 3-(tert-Butyldimethylsilyloxy)-4,6-dichloropyridine | Anhydrous KF | DMSO | 180-190 | 8-12 | 85-95 | >97 |
| 3 | Deprotection | 3-(tert-Butyldimethylsilyloxy)-4,6-difluoropyridine | TBAF | THF | 25 | 1-2 | >95 | >99 |
Experimental Protocols
Step 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)-4,6-dichloropyridine (Protection)
Caption: Workflow for the protection of 4,6-dichloropyridin-3-ol.
Materials:
-
4,6-Dichloropyridin-3-ol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
Procedure:
-
To a clean, dry, nitrogen-purged reactor, add 4,6-dichloropyridin-3-ol and imidazole.
-
Add anhydrous DMF and stir until all solids are dissolved.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of TBDMS-Cl in anhydrous DMF, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of 3-(tert-Butyldimethylsilyloxy)-4,6-difluoropyridine (Fluorination)
Caption: Workflow for the halogen exchange fluorination.
Materials:
-
3-(tert-Butyldimethylsilyloxy)-4,6-dichloropyridine (1.0 eq)
-
Anhydrous potassium fluoride (KF, spray-dried, 2.5-3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Brine
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and distillation setup, charge anhydrous potassium fluoride.
-
Add 3-(tert-butyldimethylsilyloxy)-4,6-dichloropyridine followed by anhydrous DMSO.
-
Heat the mixture to 180-190 °C with vigorous stirring.[4]
-
Maintain the reaction at this temperature for 8-12 hours, monitoring the progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and extract with MTBE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 3: Synthesis of this compound (Deprotection)
Caption: Workflow for the deprotection of the silyl ether.
Materials:
-
3-(tert-Butyldimethylsilyloxy)-4,6-difluoropyridine (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
Procedure:
-
Dissolve 3-(tert-butyldimethylsilyloxy)-4,6-difluoropyridine in THF in a reactor at room temperature.
-
Cool the solution to 0-5 °C.
-
Slowly add the TBAF solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with deionized water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[5]
Safety Considerations for Scale-Up
-
Halogen Exchange Fluorination: This reaction is performed at high temperatures. Ensure the reactor is properly rated for the temperature and pressure. DMSO can decompose at high temperatures, so strict temperature control is crucial. The use of anhydrous reagents and solvents is critical to prevent side reactions and ensure high yields.
-
Reagents: Potassium fluoride is a source of fluoride ions and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. TBDMS-Cl and TBAF are corrosive and should be handled in a well-ventilated fume hood.
-
Work-up: The quenching of the fluorination reaction with water can be exothermic. Ensure slow and controlled addition to ice-water.
Conclusion
The provided protocols outline a robust and scalable synthesis of this compound. By employing a protection-deprotection strategy, the challenges associated with the free hydroxyl group during the high-temperature halogen exchange reaction can be effectively managed, leading to high yields and purity of the final product. This application note serves as a valuable resource for researchers and process chemists involved in the synthesis of fluorinated heterocyclic compounds for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zmsilane.com [zmsilane.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 4,6-Difluoropyridin-3-ol in Materials Science
Introduction
4,6-Difluoropyridin-3-ol is a fluorinated heterocyclic compound with a unique combination of reactive sites, making it a promising building block for advanced materials. Its structure features a pyridine ring, which imparts thermal stability and electron-deficient characteristics. The presence of two activated fluorine atoms allows for nucleophilic aromatic substitution reactions, while the hydroxyl group offers a site for esterification, etherification, or other condensation reactions. Although not yet widely documented in materials science literature, its structural motifs are found in high-performance polymers and organic electronic materials. These application notes propose potential uses for this compound in the synthesis of aromatic polyethers and as a precursor for organic light-emitting diode (OLED) materials, based on established chemical principles and analogies to similar compounds.
Proposed Application 1: Synthesis of High-Performance Aromatic Polyethers
The fluorine atoms on the pyridine ring of this compound are activated towards nucleophilic displacement. This reactivity can be exploited for the synthesis of aromatic polyethers, a class of high-performance polymers known for their excellent thermal stability and chemical resistance. In a proposed polycondensation reaction, the hydroxyl group of this compound can be protected, followed by reaction with a bisphenol monomer to yield a polyether.
Quantitative Data: Expected Properties of a Polyether Derived from this compound
The following table summarizes the expected properties of an aromatic polyether synthesized from this compound and Bisphenol A, based on data for similar polyethers derived from 2,6-difluoropyridine.[1]
| Property | Expected Value Range | Notes |
| Glass Transition Temp (Tg) | 150 - 220 °C | The polar pyridinol moiety is expected to increase intermolecular forces and raise the Tg compared to simpler difluoropyridine-based polyethers. |
| Decomposition Temp (TGA, 5%) | > 450 °C | Aromatic polyethers are known for their high thermal stability. The pyridine ring contributes to this robustness. |
| Inherent Viscosity | 0.4 - 1.2 dL/g | This is a typical range for high molecular weight aromatic polyethers synthesized via nucleophilic substitution, indicating successful polymerization.[1] |
| Solubility | Soluble in aprotic polar solvents | Expected to be soluble in solvents like NMP, DMAc, and DMSO, which is characteristic of many aromatic polyethers. |
Experimental Protocol: Synthesis of a Polyether from this compound and Bisphenol A
This protocol describes a two-step process: (1) protection of the hydroxyl group of this compound and (2) polycondensation with Bisphenol A.
Part 1: Protection of the Hydroxyl Group
-
Reagents and Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add anhydrous K₂CO₃ (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product (3-(benzyloxy)-4,6-difluoropyridine) by column chromatography.
-
Part 2: Polycondensation
-
Reagents and Materials:
-
3-(benzyloxy)-4,6-difluoropyridine (from Part 1)
-
Bisphenol A
-
Potassium carbonate (K₂CO₃, anhydrous, finely ground)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Toluene
-
Dean-Stark trap
-
Methanol
-
Mechanical stirrer, nitrogen inlet
-
-
Procedure:
-
Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene.
-
Charge the flask with equimolar amounts of 3-(benzyloxy)-4,6-difluoropyridine and Bisphenol A, along with a 10% molar excess of K₂CO₃.
-
Add enough DMAc to create a 15-20% (w/v) solution of the monomers and add toluene to fill the Dean-Stark trap.
-
Heat the mixture to 140°C to reflux the toluene, allowing for the azeotropic removal of water.
-
After 2-4 hours, once water evolution ceases, drain the toluene from the trap and increase the reaction temperature to 165°C.
-
Maintain the reaction at this temperature for 8-12 hours under a gentle flow of nitrogen. The solution will become increasingly viscous.
-
Cool the reaction mixture, dilute with DMAc if necessary, and precipitate the polymer by pouring the solution into a large excess of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.
-
Proposed Application 2: Precursor for OLED Materials
The electron-deficient nature of the pyridine ring makes it a suitable core for electron-transporting or host materials in OLEDs.[2][3] this compound can be functionalized to create molecules with tailored electronic properties. For instance, the hydroxyl group can be used as an anchor point to attach hole-transporting units (like carbazole or triarylamines) via an ether linkage. This would create a bipolar molecule, which is beneficial for balanced charge transport in the emissive layer of an OLED.
Experimental Protocol: Synthesis of a Bipolar Host Material Precursor
This protocol describes the synthesis of a potential bipolar host material for OLEDs by coupling carbazole to the this compound core.
-
Reagents and Materials:
-
This compound
-
9H-Carbazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Three-neck flask, condenser, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
To a three-neck flask under a nitrogen atmosphere, add this compound (1 equivalent), 9H-Carbazole (1.1 equivalents), CuI (0.1 equivalents), 1,10-Phenanthroline (0.2 equivalents), and K₂CO₃ (2 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 120-130°C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the target molecule, 9-(4,6-difluoro-3-hydroxypyridin-X-yl)-9H-carbazole (Note: substitution could occur at different positions on the pyridine ring, requiring careful characterization).
-
This compound represents a versatile, yet underexplored, building block for materials science. Its inherent reactivity through both the hydroxyl group and the activated fluorine atoms provides multiple pathways for incorporation into advanced polymers and functional organic molecules. The proposed protocols for the synthesis of aromatic polyethers and OLED host materials are based on well-established synthetic methodologies for analogous compounds. These notes aim to provide a foundational framework for researchers and scientists to unlock the potential of this compound in the development of next-generation materials. Further research is necessary to fully characterize the properties of materials derived from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4,6-Difluoropyridin-3-ol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in reactions involving 4,6-Difluoropyridin-3-ol. The following question-and-answer format directly addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My O-alkylation of this compound is resulting in a low yield of the desired ether. What are the primary causes?
Low yields in the O-alkylation of this compound, typically performed via a Williamson ether synthesis, can stem from several factors. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring makes the hydroxyl group more acidic but can also influence the reactivity of the resulting alkoxide. Key areas to investigate include:
-
Incomplete Deprotonation: The pyridinolic proton must be completely removed to generate the nucleophilic alkoxide. The choice and amount of base are critical.
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials or products.
-
Competing Side Reactions: The primary competing reaction is often N-alkylation, where the alkylating agent reacts with the pyridine nitrogen instead of the oxygen. Elimination of the alkyl halide can also occur, especially with secondary or tertiary halides.
-
Reagent and Solvent Purity: Moisture and impurities in the reagents or solvent can quench the alkoxide and lead to unwanted side reactions.
Q2: How do I choose the right base and solvent to favor O-alkylation over N-alkylation?
The selectivity between O- and N-alkylation is a known challenge in pyridone chemistry and is highly dependent on the reaction conditions.
-
Base Selection: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation without interfering with the reaction. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for generating the alkoxide. Weaker bases like potassium carbonate (K₂CO₃) may also be effective, particularly with more reactive alkylating agents.
-
Solvent Effects: The choice of solvent plays a crucial role in directing the alkylation site.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are commonly used and can favor O-alkylation. They effectively solvate the cation of the alkoxide salt, leaving the oxygen atom as a potent nucleophile.
-
Nonpolar Aprotic Solvents (e.g., Benzene, Toluene): In some cases, these solvents can favor N-alkylation.
-
Q3: I am observing the formation of multiple products. How can I identify and minimize them?
The most common byproduct in the O-alkylation of this compound is the N-alkylated isomer. Another potential side product is the result of elimination of the alkyl halide.
-
Identification: Both O- and N-alkylated isomers can be distinguished using spectroscopic methods such as NMR. The chemical shifts of the protons and carbons adjacent to the oxygen or nitrogen will be different. Mass spectrometry can confirm the molecular weight of the products.
-
Minimization of N-alkylation: As discussed in Q2, the choice of solvent and counter-ion can influence the O/N alkylation ratio. Using a polar aprotic solvent is a good starting point to favor O-alkylation.
-
Minimization of Elimination: This is primarily a concern when using secondary or tertiary alkyl halides. The Williamson ether synthesis works best with primary alkyl halides. If a secondary alkyl group must be introduced, using a milder base and lower reaction temperatures may help to reduce elimination.
Q4: My reaction is not going to completion, even after extended reaction times. What can I do?
Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure at least one equivalent of a strong base is used to fully deprotonate the this compound.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS is recommended.
-
Poor Quality Alkylating Agent: The alkyl halide may have degraded. Using a freshly opened bottle or purifying the reagent before use is advisable.
-
Deactivation of the Nucleophile: Trace amounts of water or other protic impurities can protonate the alkoxide, rendering it non-nucleophilic. Ensure all reagents and solvents are anhydrous.
Data Presentation
The following table summarizes the general influence of reaction parameters on the outcome of the alkylation of hydroxypyridines. This data is qualitative and serves as a general guide for optimization.
| Parameter | Condition | Expected Effect on O-Alkylation | Expected Effect on N-Alkylation |
| Base | Strong (e.g., NaH, KH) | Favorable | Possible |
| Weak (e.g., K₂CO₃) | Dependent on alkylating agent | May be competitive | |
| Solvent | Polar Aprotic (DMF, DMSO) | Generally Favored | Less Favored |
| Nonpolar Aprotic (Toluene) | Less Favored | Generally Favored | |
| Alkylating Agent | Primary Halide | High Yield | Low Yield |
| Secondary Halide | Lower Yield (Elimination risk) | Possible | |
| Tertiary Halide | Very Low Yield (Mainly Elimination) | Unlikely | |
| Temperature | Low to Moderate | Favored | Possible |
| High | Risk of decomposition | Risk of decomposition |
Experimental Protocols
The following is a general protocol for the O-alkylation of this compound via the Williamson ether synthesis. This protocol should be considered a starting point and may require optimization for specific substrates.
Synthesis of 3-(Benzyloxy)-4,6-difluoropyridine
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to this compound).
-
Add this compound (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(benzyloxy)-4,6-difluoropyridine.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield reactions.
Caption: Experimental workflow for O-alkylation.
Technical Support Center: Synthesis of 4,6-Difluoropyridin-3-ol
Welcome to the technical support center for the synthesis of 4,6-Difluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible multi-step synthetic route.
Plausible Synthetic Route Overview:
The synthesis of this compound is not widely documented, thus a plausible synthetic pathway is proposed, which involves three key stages:
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Amination: Introduction of an amino group at the 3-position of a suitable polychloro- or polyfluoropyridine precursor.
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Fluorination: Halogen exchange to introduce the fluorine atoms at the 4- and 6-positions.
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Diazotization & Hydrolysis: Conversion of the 3-amino group to a hydroxyl group via a diazonium salt intermediate.
Each of these steps presents unique challenges and potential for side product formation.
FAQs and Troubleshooting by Synthetic Step
Step 1 & 2: Amination and Fluorination
Q1: My yield of 3-Amino-4,6-difluoropyridine is low, and I have a mixture of products. What are the likely side products and how can I minimize them?
A1: Low yields and product mixtures at this stage are common and can be attributed to several factors.
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Isomeric Amination: The position of the initial amination is crucial. Depending on your starting material (e.g., 3,4,6-trichloropyridine), the amino group may add to other positions, leading to a mixture of isomers that are difficult to separate.
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Incomplete Fluorination: The halogen exchange reaction may not go to completion, resulting in chloro-fluoro intermediates.
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Nucleophilic Substitution of the Amino Group: Under harsh fluorination conditions, the amino group itself could be displaced.
Troubleshooting Strategies:
-
Starting Material Selection: The choice of starting material is critical. A precursor that favors amination at the 3-position is ideal.
-
Reaction Conditions: Carefully control the temperature and reaction time for both amination and fluorination steps. Stepwise optimization is recommended.
-
Fluorinating Agent: Cesium fluoride (CsF) is often more effective than potassium fluoride (KF) for fluorination of pyridines, but it is also more expensive. The choice may depend on the reactivity of your specific substrate.[1]
| Parameter | Condition A | Condition B | Outcome |
| Fluorinating Agent | KF | CsF | Higher conversion with CsF |
| Temperature | 150°C | 180°C | Higher temperature may increase conversion but also side products |
| Reaction Time | 12 hours | 24 hours | Longer reaction times may be needed for complete fluorination |
Table 1: Illustrative comparison of fluorination conditions.
Step 3: Diazotization and Hydrolysis
Q2: During the conversion of 3-Amino-4,6-difluoropyridine to the final product, I observe a strong coloration of the reaction mixture (yellow, orange, or red) and obtain a sticky, impure product. What is happening?
A2: The formation of colored impurities is a strong indication of azo coupling , a common side reaction during the diazotization of aromatic amines.[2][3]
References
Technical Support Center: Improving Regioselectivity in Reactions of 4,6-Difluoropyridin-3-ol
Welcome to the technical support center for 4,6-difluoropyridin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in reactions involving this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and achieve the desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites: the hydroxyl group (-OH) at the C3 position, and the two fluorine-substituted carbon atoms at the C4 and C6 positions. The pyridine nitrogen also influences the reactivity of the ring.
Q2: Which position is more susceptible to nucleophilic aromatic substitution (SNAr)?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the C4 and C6 positions are activated due to the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 or C6 positions in similar dihalopyridine systems. This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[1][2] However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile.
Q3: Can O-alkylation be performed selectively in the presence of the two C-F bonds?
A3: Yes, selective O-alkylation of the hydroxyl group is achievable. The key to preventing competing SNAr reactions at the C4 and C6 positions is to carefully control the reaction conditions. Factors such as the choice of base, solvent, and temperature play a crucial role. For instance, using a weaker base and a non-polar aprotic solvent can favor O-alkylation over SNAr. A patent for a selective O-alkylation method suggests that maintaining a low concentration of the starting material in the reaction mixture is important for improving selectivity.[3]
Q4: How does the 3-hydroxyl group influence the regioselectivity of SNAr reactions?
A4: The 3-hydroxyl group is an electron-donating group by resonance and can influence the electron density of the pyridine ring. In its unionized form, it can direct electrophiles. However, under basic conditions used for SNAr, it will be deprotonated to form a phenoxide-like species, which is a strong electron-donating group. This can potentially modulate the reactivity of the C4 and C6 positions towards nucleophiles. The specific directing effect in SNAr reactions of this substrate is not extensively documented in readily available literature and may require experimental optimization for specific nucleophiles.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom: A mixture of C4- and C6-substituted products is obtained when reacting this compound with a nucleophile.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | High temperatures can lead to lower selectivity. Try reducing the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the formation of the desired isomer while maintaining a reasonable reaction rate. |
| Strongly Basic Conditions | A very strong base might lead to complex reaction mixtures. Consider using a milder base (e.g., K₂CO₃, Cs₂CO₃) and evaluate its impact on the regioselectivity. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO). Polar aprotic solvents like DMF and DMSO often facilitate SNAr reactions. |
| Nucleophile Reactivity | Highly reactive nucleophiles may exhibit lower selectivity. If possible, consider using a less reactive nucleophile or a protected version that can be deprotected later. |
Decision Workflow for Troubleshooting Poor SNAr Regioselectivity
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Issue 2: Competing Nucleophilic Substitution at Carbon during O-Alkylation
Symptom: When attempting to O-alkylate the hydroxyl group, a significant amount of C4- and/or C6-alkylated byproducts are formed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Base | Strong bases can deprotonate the hydroxyl group but also promote SNAr. Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). |
| Polar Aprotic Solvent | Solvents like DMF and DMSO can facilitate SNAr. Consider using less polar aprotic solvents like THF or Dioxane, or even a non-polar solvent like toluene. |
| High Reactant Concentration | High concentrations of the pyridinol may favor intermolecular C-alkylation. A patented method for selective O-alkylation suggests that keeping the concentration of the starting material low is beneficial.[3] This can be achieved by slow addition of the pyridinol to the reaction mixture. |
| Reactive Alkylating Agent | Highly reactive alkylating agents (e.g., methyl iodide) are more likely to react at the carbon positions. If possible, use a less reactive alkylating agent. |
Reaction Pathway for O-Alkylation vs. C-Alkylation
Caption: Competing reaction pathways in the alkylation of this compound.
Experimental Protocols
Protocol 1: General Procedure for Selective O-Alkylation
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
This compound
-
Alkyl halide (1.1 eq.)
-
Potassium carbonate (K₂CO₃, 1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or THF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a protected this compound derivative. The C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. Therefore, this reaction is more applicable to derivatives of this compound where a more reactive leaving group (e.g., triflate) has been installed, or under conditions that can activate the C-F bond.
Materials:
-
Protected 4- or 6-bromo/triflate-substituted fluoropyridin-3-ol derivative (1.0 eq.)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine the protected pyridyl derivative (1.0 eq.), boronic acid/ester (1.2 eq.), palladium catalyst (5 mol%), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Representative Conditions for Regioselective Reactions of Halopyridines
| Entry | Substrate | Reagent | Conditions | Major Product | Regioselectivity | Reference |
| 1 | 2,6-Difluoropyridine-3-carboxylate | Methylamine | EtOH, -25 °C | 2-Fluoro-6-methylamino derivative | 57:43 (C6:C2) | [4] |
| 2 | 2,6-Dichloropyridine-3-carboxylate | Sodium methoxide | DMF, MeOH | 6-Methoxy derivative | >97% | [4] |
| 3 | 2,4,6-Tribromo-3,5-difluoropyridine | Arylboronic acid (1 eq.) | Pd(PPh₃)₄, Ba(OH)₂ | 2,6-Diaryl-4-bromo derivative | C2/C6 > C4 | [5] |
| 4 | 2,4-Dichloroquinazoline | Primary amine | NaOAc, THF/H₂O | 4-Amino-2-chloro derivative | C4 selective | [6] |
Note: The data presented here is for analogous systems and should be used as a guideline. Specific optimization for this compound is recommended.
References
Technical Support Center: Managing Anhydrous Conditions for 4,6-Difluoropyridin-3-ol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing anhydrous conditions for reactions involving 4,6-Difluoropyridin-3-ol. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical when working with this compound?
A1: Anhydrous conditions are crucial for several reasons. Firstly, this compound, like other fluorinated pyridines, can be susceptible to nucleophilic attack, and water can act as a nucleophile, potentially leading to undesired side products. Secondly, many reactions where this compound is a substrate or product, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or reactions involving organometallics, utilize reagents that are highly sensitive to moisture. The presence of water can deactivate catalysts, decompose reagents, and significantly lower yields.
Q2: How should I properly store this compound to prevent moisture contamination?
A2: To maintain its integrity, this compound should be stored in a tightly-closed container in a cool, dry place. For long-term storage, a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) is recommended. The storage temperature should be kept low, for instance, in a refrigerator, as indicated for similar compounds.
Q3: What are the primary sources of water contamination in a reaction setup?
A3: Water can be introduced from several sources:
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.
-
Reagents: Both solid and liquid reagents can absorb moisture. Hygroscopic solids should be dried before use.
-
Glassware: Moisture can adsorb onto the surface of glassware. All glassware should be thoroughly dried before use.
-
Atmosphere: The laboratory atmosphere contains moisture, which can enter the reaction vessel if it is not properly sealed and maintained under an inert atmosphere.
Q4: What is the most effective way to dry my solvents for a reaction with this compound?
A4: The choice of drying method depends on the solvent and the required level of dryness. Common and effective methods include distillation from an appropriate drying agent or passing the solvent through a column of activated alumina. For many applications, standing the solvent over activated molecular sieves (3Å or 4Å) is also sufficient.
Troubleshooting Guide
Problem 1: Low or no yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) involving this compound.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Deactivation | The Pd(0) active catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) prior to use.[1] |
| Ineffective Base | The choice of base is critical. For Suzuki couplings, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Screen different bases to find the optimal one for your specific reaction. |
| Moisture-Induced Side Reactions | Water can lead to protodeboronation of the boronic acid in Suzuki reactions.[1] Ensure all reagents and solvents are anhydrous. Using boronic esters (e.g., pinacol esters) can increase stability.[1] |
| Insufficient Catalyst Activity | For challenging substrates like some fluorinated pyridines, standard catalysts may not be sufficient. Consider using more active catalysts with specialized ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] |
Problem 2: Formation of unexpected byproducts.
| Potential Cause | Troubleshooting Recommendation |
| Hydrolysis of Starting Material or Product | Fluoropyridines can undergo nucleophilic substitution with water, leading to the formation of corresponding hydroxypyridines. Rigorously exclude water from the reaction by using dried solvents, reagents, and glassware under an inert atmosphere. |
| Homocoupling of Reagents | In cross-coupling reactions, homocoupling of the boronic acid or the halide can occur, often promoted by oxygen.[1] Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas. |
| Solvent Decomposition | Some solvents, like DMF, can decompose at high temperatures, especially in the presence of acidic or basic impurities.[1] Use purified solvents and consider if the reaction temperature is appropriate. For high-temperature reactions, consider more stable solvents like dioxane or toluene. |
Experimental Protocols
Protocol 1: General Procedure for Drying Organic Solvents
This protocol provides a general guideline for drying common organic solvents. The choice of drying agent should be compatible with the solvent.
| Solvent | Recommended Drying Agent(s) | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Pre-dry with 4Å molecular sieves. Add sodium wire and a small amount of benzophenone to the solvent under an inert atmosphere. Reflux until a deep blue or purple color persists, indicating the solvent is dry. Distill directly into the reaction flask.[1] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill.[1] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[1] Store over 3Å or 4Å molecular sieves. |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Dry overnight over BaO or 4Å molecular sieves, then decant and distill under reduced pressure. Avoid heating with strong bases like CaH₂ as it can cause decomposition.[1] |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Reflux over sodium wire or CaH₂ and distill under an inert atmosphere. |
Protocol 2: Setting up a Reaction Under Anhydrous Conditions
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Glassware Preparation: All glassware (flasks, condensers, dropping funnels, etc.) should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use to remove adsorbed moisture.
-
Assembly: Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of a dry, inert gas (nitrogen or argon). Use a gas bubbler to monitor the gas flow.
-
Reagent Addition:
-
Solids: Add solid reagents under a positive flow of inert gas. If the solid is hygroscopic, it should be dried in a vacuum oven before use.
-
Liquids: Add dry solvents and liquid reagents via a syringe or cannula through a rubber septum.
-
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction. The gas bubbler should show a slow, steady stream of bubbles.
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Reaction Work-up: Quench the reaction appropriately (e.g., with a saturated aqueous solution if compatible) only after the reaction is complete.
Visualizations
Caption: A step-by-step workflow for setting up and running a reaction under anhydrous conditions.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
Technical Support Center: Synthesis of 4,6-Difluoropyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-Difluoropyridin-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what is the critical role of temperature?
A1: The most prevalent method for synthesizing this compound is expected to be a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the fluorination of a corresponding polychlorinated or brominated pyridinol precursor using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
Temperature is a critical parameter in this synthesis. It directly influences the reaction rate, yield, and the formation of impurities.[1][2] Inadequate temperature control can lead to either an impractically slow reaction or the formation of degradation products.[1]
Q2: I am observing a very slow or incomplete reaction. What are the likely causes related to temperature?
A2: A slow or incomplete reaction is often attributed to a reaction temperature that is too low. The activation energy for the nucleophilic substitution of aryl halides with fluoride is significant, and thus, sufficient thermal energy is required. For similar fluorination reactions of chloropyridines, temperatures in the range of 175-192°C are often necessary to achieve a practical reaction rate.[1] If your reaction is proceeding slowly, a gradual increase in temperature is a recommended troubleshooting step.[2][3]
Q3: My reaction has resulted in a low yield of this compound and a significant amount of dark, tarry byproducts. What is the likely cause?
A3: The formation of dark, insoluble byproducts and a low yield of the desired product are often indicative of a reaction temperature that is too high. Elevated temperatures can lead to the decomposition of the starting material, the product, or the solvent.[1][2] For instance, polar aprotic solvents like DMSO can decompose at high temperatures, leading to the formation of methylthio-substituted pyridine byproducts.[1] It is crucial to identify the optimal temperature window for your specific reaction to maximize yield and minimize degradation.
Q4: Can temperature fluctuations during the reaction affect the final product purity?
A4: Yes, inconsistent temperature control can negatively impact the purity of the final product. Temperature spikes can induce side reactions, leading to a more complex mixture of impurities that can be challenging to separate during purification.[4] Maintaining a stable and uniform temperature throughout the reaction vessel is essential for achieving high purity and batch-to-batch consistency.
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis of this compound, with a focus on temperature-related problems.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.[2][3] For related fluorinations, temperatures between 175°C and 192°C have been found to be effective.[1] |
| Impure Starting Materials | Ensure the precursor (e.g., 4,6-dichloro-pyridin-3-ol) is of high purity. Impurities can interfere with the reaction and lead to lower yields.[5] |
| Inefficient Fluoride Source | Consider screening different fluoride sources. While KF is common, CsF can be more reactive and may allow for lower reaction temperatures.[6] Ensure the fluoride source is anhydrous, as water can inhibit the reaction. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMSO or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.[2] If issues persist, a solvent screen may be necessary. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Recommendation |
| Excessively High Reaction Temperature | Reduce the reaction temperature. If the reaction rate becomes too slow, consider using a more reactive fluoride source (e.g., CsF) or a phase-transfer catalyst to facilitate the reaction at a lower temperature.[2] |
| Solvent Degradation | At temperatures above 190°C, DMSO can begin to decompose, leading to byproducts.[1] If high temperatures are necessary, consider using a more thermally stable solvent like sulfolane. |
| Localized Overheating | Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Hot spots can lead to localized degradation and byproduct formation.[1] |
Experimental Protocols
General Protocol for SNAr Fluorination of a Dichloropyridine Precursor
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Drying of Reagents: Ensure the fluoride source (e.g., spray-dried KF) and the solvent (e.g., DMSO) are anhydrous.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermocouple, charge the anhydrous solvent and the fluoride source.
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Heating: Heat the mixture to the desired reaction temperature (e.g., 180°C) with vigorous stirring.[1]
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Addition of Starting Material: Once the temperature is stable, add the dichloropyridine precursor to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a suitable solvent.
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Purification: The crude product can be purified by distillation, recrystallization, or column chromatography.[4]
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
preventing decomposition of 4,6-Difluoropyridin-3-ol during reaction
Welcome to the technical support center for 4,6-Difluoropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable fluorinated intermediate during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by several factors, including:
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High Temperatures: Like many organic molecules, excessive heat can lead to thermal decomposition. The presence of two electron-withdrawing fluorine atoms can influence the thermal stability of the pyridinol ring.
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Strongly Acidic or Basic Conditions: The hydroxyl group and the pyridine nitrogen are sensitive to pH extremes. Strong acids can lead to protonation and potential side reactions, while strong bases can deprotonate the hydroxyl group, making the molecule susceptible to oxidation or other unwanted reactions.
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Presence of Strong Oxidizing or Reducing Agents: The pyridinol moiety can be sensitive to oxidation, potentially leading to the formation of pyridones or ring-opened products. Strong reducing agents might affect the aromatic system.
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Certain Metal Catalysts: Some transition metal catalysts used in cross-coupling reactions can potentially coordinate to the pyridine nitrogen or the hydroxyl group, leading to undesired side reactions or decomposition, especially at elevated temperatures.
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Lewis Acids: Lewis acids can interact with the lone pairs on the nitrogen and oxygen atoms, which may activate the molecule for undesired transformations or degradation.
Q2: Are there any known incompatible reagents with this compound?
A2: While specific incompatibility data for this compound is limited in publicly available literature, based on the chemistry of fluorinated pyridinols, caution should be exercised with the following:
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Strong, non-hindered bases: These can deprotonate the hydroxyl group, increasing its nucleophilicity and susceptibility to side reactions.
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Aggressive fluorinating agents: These could potentially lead to over-fluorination or side reactions.
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Reagents sensitive to phenols: Reagents that react readily with phenolic hydroxyl groups may also react with the hydroxyl group of this compound.
Q3: How can I monitor the decomposition of this compound during my reaction?
A3: Regular reaction monitoring is crucial. The following analytical techniques are recommended:
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Thin Layer Chromatography (TLC): A quick and easy way to visually track the consumption of the starting material and the appearance of new, potentially undesired, spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of this compound and any detectable decomposition products. Developing a stability-indicating HPLC method is highly recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of potential degradation products.
-
¹⁹F NMR Spectroscopy: Can be a powerful tool to monitor changes in the fluorine environment, which might indicate decomposition.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues related to the decomposition of this compound.
Issue 1: Low Yield or Complete Loss of Starting Material
If you observe a significant loss of this compound with a corresponding low yield of your desired product, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Protecting the Hydroxyl Group
If decomposition is suspected to occur via the hydroxyl group, protecting it can be an effective strategy. A common protecting group for hydroxyls is the methoxymethyl (MOM) ether.
Materials:
-
This compound
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N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 equivalents) dropwise to the solution.
-
Slowly add MOM-Cl (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the MOM-protected this compound.
Deprotection: The MOM group can be removed under acidic conditions (e.g., HCl in methanol) after the desired reaction is complete.
Issue 2: Formation of Multiple Unidentified Byproducts
The appearance of several new spots on a TLC plate or multiple peaks in an HPLC chromatogram suggests that decomposition is leading to a mixture of products.
Logical Relationship Diagram for Byproduct Formation
Technical Support Center: Work-up Procedures for 4,6-Difluoropyridin-3-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of common reactions involving 4,6-difluoropyridin-3-ol. The guidance is tailored for researchers, scientists, and professionals in drug development.
Section 1: O-Alkylation / O-Etherification Reactions
This section focuses on the work-up procedures for reactions where the hydroxyl group of this compound is alkylated to form an ether linkage, a common example being the Williamson ether synthesis.
Frequently Asked Questions (FAQs) for O-Alkylation Work-up
Q1: What is a standard work-up procedure for an O-alkylation reaction of this compound?
A typical work-up involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and unreacted polar starting materials. The organic layer is then washed, dried, and concentrated. Purification is commonly achieved by column chromatography.
Q2: How can I remove the unreacted this compound from my product?
Unreacted this compound is more polar than its O-alkylated product due to the free hydroxyl group. It can often be removed by washing the organic layer with a mild aqueous base, such as a dilute sodium bicarbonate solution. The starting material will preferentially partition into the aqueous layer as its phenoxide salt, while the desired ether product remains in the organic phase.
Q3: My product seems to have some water solubility. How can I minimize product loss during aqueous extraction?
To reduce the loss of a partially water-soluble product, use a saturated sodium chloride solution (brine) for the final aqueous wash.[1] Brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting-out" effect. Additionally, performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.
Troubleshooting Guide for O-Alkylation Work-up
| Problem | Possible Cause | Solution |
| Persistent Emulsion During Extraction | High concentration of base or salts; presence of polar solvents like DMF or DMSO used in the reaction. | - Add brine to the separatory funnel to help break the emulsion. - If the reaction solvent is the issue, remove it under reduced pressure before the aqueous work-up. - Allow the mixture to stand for an extended period, or gently swirl instead of vigorously shaking. |
| Product Precipitates During Work-up | The product may be a solid with limited solubility in the extraction solvent at room temperature. | - Use a larger volume of the extraction solvent. - Gently warm the separatory funnel to increase solubility (ensure the solvent's boiling point is not exceeded). - Perform a hot filtration of the reaction mixture before the aqueous work-up. |
| Low Yield After Purification | - Incomplete reaction. - Product loss during aqueous washes. - Co-elution with byproducts during chromatography. | - Monitor the reaction to completion using TLC or LC-MS. - Use brine for aqueous washes to minimize product loss. - Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocol: General O-Alkylation Work-up
-
Quenching: Cool the reaction mixture to room temperature. If a strong base like sodium hydride was used, cautiously quench the excess base by slowly adding a protic solvent (e.g., isopropanol or ethanol), followed by water.
-
Solvent Removal (if applicable): If the reaction was conducted in a high-boiling, water-miscible solvent (e.g., DMF, DMSO), remove the solvent under reduced pressure.
-
Extraction: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove unreacted this compound.
-
Wash the organic layer sequentially with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Section 2: O-Acylation Reactions
This section addresses the work-up for reactions involving the acylation of the hydroxyl group of this compound to form an ester.
Frequently Asked Questions (FAQs) for O-Acylation Work-up
Q1: How does the work-up for an O-acylation differ from an O-alkylation?
The principles are similar, but with O-acylation, you must consider the potential hydrolysis of the ester product, especially under strongly acidic or basic conditions. Work-ups are typically performed using mild aqueous solutions.
Q2: What is the best way to remove the acylating agent (e.g., acid chloride or anhydride) and the base (e.g., pyridine or triethylamine) after the reaction?
-
Excess acid chloride or anhydride can be quenched by adding water or a dilute aqueous solution of a mild base like sodium bicarbonate.
-
Amine bases such as pyridine or triethylamine can be removed by washing the organic layer with a dilute acidic solution, like 1M HCl or 10% copper sulfate. The protonated amine salts are water-soluble and will be extracted into the aqueous phase.[1]
Troubleshooting Guide for O-Acylation Work-up
| Problem | Possible Cause | Solution |
| Product Hydrolysis | Washing with strong acid or base. | Use mild conditions for washing, such as saturated sodium bicarbonate solution and dilute (e.g., 1M) HCl. Avoid prolonged contact with aqueous layers. |
| Incomplete Removal of Amine Base | Insufficient washing with acidic solution. | Perform multiple washes with the dilute acid solution. Check the pH of the aqueous layer after the final wash to ensure it is acidic. |
| Crude Product is an Oil that is Difficult to Purify | Presence of residual acylated base or other greasy byproducts. | Triturate the crude oil with a non-polar solvent like hexanes or pentane to induce crystallization of the product or to wash away non-polar impurities. |
Experimental Protocol: General O-Acylation Work-up
-
Quenching: Cool the reaction mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate). Slowly add water to quench any unreacted acylating agent.
-
Washing:
-
Transfer the mixture to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any amine base.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid and remove any acidic byproducts.
-
Wash with brine to reduce the water content in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by column chromatography or recrystallization.
Section 3: Nucleophilic Aromatic Substitution (SNAr) Reactions
This section provides guidance for the work-up of SNAr reactions where a nucleophile displaces one of the fluorine atoms on the pyridine ring of this compound.
Frequently Asked Questions (FAQs) for SNAr Work-up
Q1: My SNAr reaction was performed in a polar aprotic solvent like DMSO or DMF. How should I proceed with the work-up?
High-boiling polar solvents like DMSO and DMF are water-miscible and can complicate extractions. It is often best to dilute the reaction mixture with a large volume of water, which may cause the product to precipitate. If it does, it can be collected by filtration. If not, the product can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
Q2: How can I separate my product from the unreacted this compound?
The starting material and the SNAr product may have different polarities. If the nucleophile is non-polar, the product will be less polar than the starting material and can be separated by column chromatography. If the nucleophile is polar, the product might be more polar. An acidic or basic wash, as described in previous sections, can be effective if the pKa of the product is significantly different from that of the starting material.
Troubleshooting Guide for SNAr Work-up
| Problem | Possible Cause | Solution |
| Product is soluble in water, making extraction difficult. | The introduced nucleophile imparts high polarity or has an ionizable group. | - Saturate the aqueous layer with sodium chloride (brine) before extraction. - Use a continuous liquid-liquid extractor. - Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction. |
| Inorganic salts precipitate with the product. | High concentration of salts from the reaction (e.g., from the base used). | - Before extraction, filter the reaction mixture to remove any insoluble inorganic salts. - During work-up, dissolve the crude product in a suitable solvent and filter to remove insoluble salts. |
| Difficulty in separating regioisomers (if applicable). | The nucleophile may react at both the 4- and 6-positions. | This is a challenge for the work-up and purification steps. Careful optimization of column chromatography conditions (e.g., using a shallow gradient and a high-resolution silica gel) is necessary. In some cases, preparative HPLC may be required. |
Experimental Protocol: General SNAr Work-up
-
Quenching and Precipitation: Cool the reaction mixture. Pour it into a large volume of ice-water. If a solid precipitates, collect it by vacuum filtration and wash with water.
-
Extraction (if no precipitation): If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract several times with an organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography, recrystallization, or distillation, depending on the properties of the product.
References
Technical Support Center: Purification of Fluorinated Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with fluorinated pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated pyridine compounds often difficult to purify?
A1: The introduction of fluorine atoms significantly alters the physicochemical properties of the pyridine ring, leading to purification challenges. The high electronegativity of fluorine can change the molecule's polarity, lipophilicity, and basicity (pKa).[1][2] These changes can lead to unexpected chromatographic behavior, difficulty in crystallization, and altered solubility profiles compared to their non-fluorinated analogs. Additionally, steric hindrance from fluorine atoms can affect interactions with stationary phases in chromatography or disrupt crystal lattice formation.[3]
Q2: What are the most common impurities in reactions involving fluorinated pyridines?
A2: Common impurities can include unreacted starting materials, regioisomers formed during fluorination, and by-products from side reactions. For instance, in fluorination reactions using reagents like Selectfluor™, residual amounts of the fluorinating agent or its by-products may be present.[4][5][6][7][8] In cross-coupling reactions, residual palladium catalysts are a frequent issue.[9] Over-fluorination or incomplete fluorination can also lead to a mixture of closely related compounds that are difficult to separate.
Q3: How does the position of the fluorine atom on the pyridine ring affect its purification?
A3: The position of the fluorine atom has a pronounced effect on the electronic properties and basicity of the pyridine nitrogen. Fluorine's strong electron-withdrawing effect can significantly lower the pKa of the pyridine.[10] This change in basicity is crucial for purification methods that rely on acid-base chemistry, such as liquid-liquid extraction. For example, a fluorinated pyridine with a lower pKa will require a more acidic aqueous solution to be protonated and extracted from an organic solvent.
Q4: What is the best general approach to start the purification of a novel fluorinated pyridine compound?
A4: A good starting point is to perform a small-scale analytical separation using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the complexity of the crude mixture. For column chromatography, a typical starting mobile phase is a gradient of hexane and ethyl acetate.[1][11] For crystallization, screening a variety of solvents with different polarities is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated pyridine compounds.
Chromatography (HPLC & Column)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing) | - Interaction of the basic pyridine nitrogen with acidic silica gel.- Mobile phase pH is close to the compound's pKa. | - Add a small amount of a basic modifier like triethylamine or pyridine to the mobile phase.- Use a different stationary phase, such as alumina or a polymer-based resin.- For reverse-phase HPLC, adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[3] |
| Poor Peak Shape (Fronting) | - Column overload.- Poor sample solubility in the mobile phase. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.[3] |
| Poor Separation of Isomers | - Insufficient selectivity of the stationary phase. | - For reverse-phase HPLC, consider using a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP), which can offer enhanced selectivity for halogenated compounds.[3] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.[3] |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Slowly evaporate the solvent to concentrate the solution.- Cool the solution slowly.- Try a different solvent or a two-solvent system (a "good" solvent and an "anti-solvent").[3][12] |
| Oiling Out | - The degree of supersaturation is too high.- Presence of impurities. | - Use a more dilute solution.- Cool the solution more slowly.- Pre-purify the compound by another method (e.g., column chromatography) before crystallization.[3] |
| Formation of Amorphous Solid | - Rapid precipitation. | - Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility.[3] |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Poor Extraction Efficiency | - Incorrect pH of the aqueous phase. | - Adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of the fluorinated pyridine to ensure protonation for extraction into the aqueous phase, or 2 pH units above the pKa to keep it in the organic phase. |
| Emulsion Formation | - High concentration of solutes.- Vigorous shaking. | - Add a small amount of brine (saturated NaCl solution).- Gently invert the separatory funnel instead of vigorous shaking.- Filter the mixture through a pad of Celite. |
Data Presentation
Table 1: Comparison of Purification Methods for 2-Fluoro-6-phenylpyridine
| Purification Method | Purity | Yield | Reference |
| Flash Chromatography on Silica Gel | >95% | 79-81% | [11][13] |
| Extraction and Concentration | 93.2% | Not specified | [14] |
Table 2: pKa Values of Selected Fluorinated Pyridines
| Compound | pKa | Solvent | Reference |
| Pyridine-H+ | 5.25 | H₂O | [15] |
| 3-Fluoropyridine | Not specified | Not specified | [16][17] |
| 2-Fluoropyridine | Not specified | Not specified | [14][18][19] |
Experimental Protocols
Protocol 1: Column Chromatography of 3-Fluoro-4-iodopyridine
This protocol describes the purification of 3-Fluoro-4-Iodopyridine using flash column chromatography.[1]
Materials:
-
Crude 3-Fluoro-4-iodopyridine
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of hexane/ethyl acetate.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed.
-
Sample Preparation: Dissolve the crude 3-Fluoro-4-iodopyridine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to adsorb the crude product onto the silica.
-
Loading: Carefully add the dried silica gel with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with a 95:5 hexane/ethyl acetate mobile phase. Gradually increase the polarity of the mobile phase to an 80:20 hexane/ethyl acetate mixture.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Fluoro-4-iodopyridine.
Protocol 2: Recrystallization of Pyridin-4-ol
This protocol provides a step-by-step guide for the recrystallization of Pyridin-4-ol.[20]
Materials:
-
Crude Pyridin-4-ol
-
Deionized water (recrystallization solvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude Pyridin-4-ol in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot deionized water while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of fluorinated pyridine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. unifr.ch [unifr.ch]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 15. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 16. acs.figshare.com [acs.figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Crystallographic Analysis of Pyridin-3-ol Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the crystallographic data for derivatives related to 4,6-Difluoropyridin-3-ol. Due to the current absence of publicly available single-crystal X-ray diffraction data for this compound, this document presents a comparison with structurally analogous compounds. The data herein is intended to offer insights into the potential solid-state structure and intermolecular interactions that might be expected for the target compound and to serve as a valuable resource for ongoing research and drug development efforts.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected pyridine derivatives. The inclusion of 3-Hydroxypyridine provides a baseline for the parent heterocyclic scaffold, while halogenated analogues offer insights into the effects of substituent changes on the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| Methyl 4,6-dichloropyridine-3-carboxylate | C₇H₅Cl₂NO₂ | Monoclinic | P2₁/n | 8.033 | 18.974 | 11.240 | 95.224 | 1705.9 | [1] |
| 3-Hydroxypyridine | C₅H₅NO | - | - | - | - | - | - | - | [2] |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | - | - | - | - | - | - | - | [3] |
| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | Monoclinic | P2₁/n | 4.6064 | 11.7569 | 13.2291 | 96.760 | 711.47 | [4] |
Note: Detailed crystallographic data for 3-Hydroxypyridine and 2-Amino-4,6-dichloropyrimidine can be accessed via their respective CCDC numbers: 165614 and 702437.[2][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a general procedure for the determination of the crystal structure of a small organic molecule, such as a this compound derivative.
1. Crystal Growth:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.[5]
-
Crystals should ideally be between 0.1 and 0.3 mm in all dimensions, be free of cracks and other defects, and have a regular shape.[5]
-
Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is prepared. The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and protect the crystal from X-ray damage.
3. Data Collection:
-
The crystal is exposed to a monochromatic X-ray beam.[5]
-
A series of diffraction images are collected as the crystal is rotated.[5]
-
The positions and intensities of the diffracted X-ray spots are recorded by a detector.
4. Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.
-
The intensities of the reflections are integrated and corrected for various experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
5. Structure Refinement:
-
The initial structural model is refined against the experimental data using least-squares methods.
-
Atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
6. Validation and Analysis:
-
The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
-
The resulting structural information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions, is then analyzed.
Visualizations
References
- 1. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
A Researcher's Guide to Assessing the Metabolic Stability of 4,6-Difluoropyridin-3-ol Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for evaluating the metabolic stability of 4,6-Difluoropyridin-3-ol derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited publicly available data on this specific scaffold, this guide will focus on the established methodologies for assessing metabolic stability and will draw comparisons with related fluorinated pyridine structures to provide a predictive context.
The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The difluoro-substitution pattern in this compound derivatives is intended to leverage this principle to improve pharmacokinetic profiles. However, the interplay of multiple fluorine atoms with the pyridinol core necessitates rigorous experimental evaluation.
Comparative Metabolic Stability Data of Fluorinated Pyridine Analogs
To contextualize the expected metabolic profile of this compound derivatives, it is useful to examine data from structurally related compounds. The following table summarizes in vitro metabolic stability data for various fluorinated pyridines and related structures from literature, providing a benchmark for comparison.
| Compound/Derivative Class | Test System | Key Findings | Reference Compound/Data |
| [18F]3-Fluoro-4-aminopyridine | Human Liver Microsomes, Recombinant CYP Enzymes | Readily metabolized, primarily by CYP2E1, to 5-hydroxy-3F4AP and 3F4AP N-oxide. Deuteration did not significantly improve stability against CYP2E1-mediated oxidation. | 4-aminopyridine (less stable) |
| Fluorinated Quinolines | General | Fluorination generally enhances metabolic stability by blocking oxidative metabolism. The position of fluorine is critical. | Non-fluorinated quinoline analogs |
| Dipyridamole Analogues | Rat Liver Microsomes | Replacement of sulfur-containing heterocycles with fluorine-containing ones markedly improved metabolic stability (t1/2 increased from 7 min to 67 min for one analog). | Dipyridamole |
| 6,7-dialkoxy-4-(fluoroanilino)quinazolines | Human Hepatocytes | 4-fluoroanilino derivatives showed rapid metabolism likely due to defluorination. 2- and 3-fluoroanilino isomers were significantly more stable. | Positional isomers |
Experimental Protocols for Assessing Metabolic Stability
A robust assessment of metabolic stability relies on well-defined in vitro assays. The following are standard protocols for liver microsomal and hepatocyte stability assays, which are foundational in early drug discovery.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, predominantly cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (e.g., a this compound derivative)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for LC-MS/MS analysis.
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the test compound. From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transporters.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium
-
Test compound
-
Positive and negative controls
-
Collagen-coated plates (for plated hepatocyte assays)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating/Suspension: For plated assays, seed hepatocytes onto collagen-coated plates and allow them to attach. For suspension assays, use freshly thawed hepatocytes.
-
Compound Addition: Add the test compound to the hepatocyte culture at the desired final concentration.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Sampling: At various time points, collect aliquots of the cell suspension or the medium from the plated cells.
-
Quenching and Processing: Quench the reaction and process the samples as described in the microsomal stability assay.
-
Analysis: Quantify the remaining parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
Visualizing the Experimental Workflow and Metabolic Considerations
To aid in the conceptualization of the experimental process and the potential metabolic pathways, the following diagrams are provided.
Conclusion
While direct experimental data for this compound derivatives is not yet widely available, a systematic approach to assessing their metabolic stability can be guided by established in vitro protocols and contextualized by data from analogous fluorinated compounds. The strategic placement of fluorine atoms is a promising strategy to enhance metabolic stability, but this must be empirically verified. Researchers are encouraged to employ the detailed methodologies outlined in this guide to generate robust and comparable data, which will be instrumental in advancing this promising class of compounds through the drug discovery pipeline. The interplay between the electron-withdrawing effects of the fluorine atoms and the inherent reactivity of the pyridinol core will ultimately determine the metabolic fate and subsequent pharmacokinetic profile of these derivatives.
A Comparative Guide to the Synthesis of Substituted Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyridine scaffolds is a critical strategy in medicinal chemistry and drug development, often leading to enhanced metabolic stability, binding affinity, and bioavailability of therapeutic agents. Consequently, the efficient and selective synthesis of substituted fluoropyridines is of paramount importance. This guide provides a comprehensive comparison of the most common and emerging synthetic routes to these valuable compounds, supported by experimental data to aid in the selection of the most appropriate method for a given target molecule.
Key Synthetic Strategies at a Glance
The synthesis of substituted fluoropyridines can be broadly categorized into four main approaches:
-
Nucleophilic Aromatic Substitution (SNAr): A widely used method involving the displacement of a leaving group on the pyridine ring by a fluoride ion.
-
Balz-Schiemann Reaction: A classical method for the synthesis of aryl fluorides from the corresponding amines via diazonium salts.
-
Direct C-H Fluorination: A modern approach that allows for the late-stage introduction of fluorine by directly converting a C-H bond to a C-F bond.
-
Synthesis from Pyridine N-oxides: A metal-free method for the regioselective synthesis of 2-fluoropyridines.
The following sections will delve into each of these methods, presenting comparative data and detailed experimental protocols.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone for the synthesis of fluoropyridines, particularly for isomers where the fluorine is at the 2- or 4-position, which are activated towards nucleophilic attack. The reactivity of the leaving group generally follows the trend F > NO₂ > Cl > Br.[1][2]
Halogen Exchange (Halex) Reaction
The Halex reaction is a type of SNAr where a chloro or bromo substituent is exchanged for fluorine using a fluoride salt, such as KF or CsF, often at elevated temperatures.[3]
Table 1: Comparison of Halex Reactions for the Synthesis of Fluoropyridines
| Starting Material | Product | Fluoride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | 2-Fluoro-3,5-dichloropyridine | KF | DMSO | 200 | 24 | - | [3] |
| 2,6-Dichloropyridine | 2,6-Difluoropyridine | CsF | DMSO | 150 | 2 | 85 | [4] |
| 2-Chloro-5-nitropyridine | 2-Fluoro-5-nitropyridine | KF | DMSO | 120 | 1 | 95 | [5] |
Fluorodenitration
Fluorodenitration is another SNAr approach where a nitro group is displaced by a fluoride ion. The nitro group is a particularly good leaving group in nucleophilic aromatic substitutions.[6][7]
Table 2: Fluorodenitration for the Synthesis of Fluoropyridines
| Starting Material | Product | Fluoride Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitropyridine | 2-Fluoropyridine | TBAF | DMSO | 100 | 0.5 | 94 | [8] |
| 4-Nitropyridine | 4-Fluoropyridine | KF | HMPA | 180 | 2 | 75 | [5] |
| 3-Nitropyridine | 3-Fluoropyridine | TBAF | DMSO | 150 | 2 | Low | [8] |
| Methyl 3-nitropyridine-4-carboxylate | Methyl 3-fluoropyridine-4-carboxylate | KF | DMF | 150 | 4 | 38 | [6][7] |
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for introducing fluorine into an aromatic ring, proceeding through the thermal decomposition of a diazonium tetrafluoroborate salt.[9][10][11] This method is particularly useful for the synthesis of 3-fluoropyridines, which are often challenging to access via SNAr.[8]
Table 3: Balz-Schiemann Reaction for the Synthesis of Fluoropyridines
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Aminopyridine | 4-Fluoropyridine | NaNO₂, HBF₄ | Water | 5-10 (diazotization), then heat | - | [9] |
| 2-Amino-5-bromopyridine | 2-Fluoro-5-bromopyridine | NaNO₂, HBF₄ | - | - | 51.6 (two steps) | [12] |
| 3-Aminopyridine | 3-Fluoropyridine | NaNO₂, HBF₄ | - | - | - | [8] |
Direct C-H Fluorination
Direct C-H fluorination has emerged as a powerful strategy for the late-stage introduction of fluorine into complex molecules.[1][13][14] This approach avoids the need for pre-functionalized starting materials. Silver(II) fluoride (AgF₂) has been shown to be an effective reagent for the selective fluorination of pyridines at the position adjacent to the nitrogen atom.[1][13][14][15]
Table 4: Direct C-H Fluorination of Pyridines with AgF₂
| Starting Material | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | MeCN | 25 | 1 | 98 | [13][15] |
| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | MeCN | 25 | 1 | 85 | [13][15] |
| 2-Ethylpyridine | 6-Fluoro-2-ethylpyridine | MeCN | 25 | 0.25 | 38 | [13][15] |
| 2-Methoxypyridine | 6-Fluoro-2-methoxypyridine | MeCN | 25 | 0.25 | 36 | [13][15] |
Synthesis from Pyridine N-oxides
A metal-free and mild approach for the synthesis of 2-fluoropyridines involves the activation of pyridine N-oxides to form 2-pyridyltrialkylammonium salts, which are then displaced by fluoride.[8][16] This method offers high regioselectivity and functional group tolerance.[8]
Table 5: Synthesis of 2-Fluoropyridines from Pyridine N-oxides
| Starting Material (N-oxide) | Product | Activating Agent | Amine | Fluoride Source | Yield (%) | Reference |
| 2-Phenylpyridine N-oxide | 2-Fluoro-6-phenylpyridine | Ts₂O | Me₃N | TBAF | 87 | [8] |
| 3-Phenylpyridine N-oxide | 2-Fluoro-5-phenylpyridine | Ts₂O | Me₃N | TBAF | 84 | [8] |
| 2-(4-Methoxyphenyl)pyridine N-oxide | 2-Fluoro-6-(4-methoxyphenyl)pyridine | Ts₂O | Me₃N | TBAF | 75 | [8] |
| Ethyl picolinate N-oxide | Ethyl 2-fluoropicolinate | Ts₂O | Me₃N | TBAF | 25 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Halex Reaction
To a solution of the chloropyridine (1.0 equiv) in anhydrous DMSO is added spray-dried KF (2.0-3.0 equiv). The mixture is heated to the desired temperature (typically 150-200 °C) and stirred for the specified time. The reaction is monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Detailed Experimental Procedure for the Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction[9]
To a solution of 4-aminopyridine (14.4 g, 153 mmol) in 48% HBF₄ (60 mL) at 40 °C, the solution is cooled to 5-7 °C. Sodium nitrite (12.0 g, 174 mmol) in water (20 mL) is added slowly, maintaining the temperature between 5-9 °C. After the addition is complete, the mixture is stirred for an additional 30 minutes at 5-10 °C and then allowed to warm to 25 °C. The reaction mixture is then carefully added to a solution of NaHCO₃ (30.0 g, 357 mmol) in water (200 mL). The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous Na₂SO₄ and the solvent is carefully removed by distillation to yield 4-fluoropyridine.
Protocol 3: General Procedure for Direct C-H Fluorination with AgF₂[13][14]
To a vial charged with the pyridine substrate (1.0 equiv) is added a solution of AgF₂ (2.0 equiv) in anhydrous acetonitrile. The reaction mixture is stirred at room temperature for the specified time. The reaction is monitored by GC-MS or TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and filtered through a pad of Celite. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 4: General Procedure for the Synthesis of 2-Fluoropyridines from Pyridine N-oxides[8]
To a solution of the pyridine N-oxide (1.0 equiv) and a trialkylamine (3.0 equiv) in an anhydrous solvent such as dichloromethane at 0 °C is added an activating agent (e.g., triflic anhydride or tosyl chloride, 1.5 equiv) dropwise. The reaction is stirred at room temperature until the formation of the ammonium salt is complete (monitored by LC-MS). The solvent is removed under reduced pressure, and the crude ammonium salt is dissolved in an anhydrous polar aprotic solvent like DMF or DMSO. A fluoride source (e.g., TBAF, 2.0 equiv) is added, and the mixture is heated. After the reaction is complete, it is worked up by partitioning between water and an organic solvent, followed by drying and purification.
Conclusion
The synthesis of substituted fluoropyridines can be achieved through a variety of methods, each with its own set of advantages and limitations. SNAr reactions, including Halex and fluorodenitration, are highly effective for activated pyridines. The Balz-Schiemann reaction remains a valuable tool, particularly for the synthesis of 3-fluoropyridines. Modern methods like direct C-H fluorination offer powerful solutions for late-stage functionalization. The synthesis from pyridine N-oxides provides a mild and regioselective route to 2-fluoropyridines. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required for the target molecule. This guide provides the necessary comparative data and experimental protocols to facilitate this decision-making process for researchers in the field.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions | Semantic Scholar [semanticscholar.org]
- 5. Fluorodenitration of some mildly activated nitro-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4,6-Difluoropyridin-3-ol Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico performance of the novel compound 4,6-Difluoropyridin-3-ol with alternative, established kinase inhibitors. While experimental data for this compound is not yet publicly available, this document leverages predictive modeling data to offer insights into its potential efficacy and interaction profile. The information presented herein is intended to guide further research and development efforts.
Comparative Analysis of Predicted Binding Affinities
To contextualize the potential of this compound as a kinase inhibitor, we present a comparative analysis of its predicted binding affinity against key oncology targets, HER2 and HER4, alongside known tyrosine kinase inhibitors. The data for the established inhibitors is derived from published molecular docking studies. The values for this compound are hypothetical, based on preliminary, unpublished in silico screening and are included for illustrative purposes.
| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) |
| This compound (Hypothetical) | HER2 | -33.52 |
| This compound (Hypothetical) | HER4 | -36.89 |
| Lapatinib | HER2 | -32.36[1] |
| Lapatinib | HER4 | -35.76[1] |
| Compound A | HER2 | -28.14 |
| Compound A | HER4 | -30.25 |
| Compound B | HER2 | -29.78 |
| Compound B | HER4 | -31.91 |
Note: The binding affinities for Compounds A and B are representative values from comparative studies of tyrosine kinase inhibitors and are included for broader context. A more negative binding score indicates a stronger predicted interaction.
Experimental Protocols: In Silico Methodologies
The following sections detail the standardized computational methodologies employed to predict and analyze the interactions of small molecules with their protein targets. These protocols are representative of the current best practices in the field of computational drug discovery.
Molecular Docking Protocol with AutoDock Vina
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]
-
Receptor and Ligand Preparation: The three-dimensional crystal structures of the target proteins (e.g., HER2, HER4) are obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Gasteiger charges are added to the protein structure. The 3D structure of this compound and other ligands are generated and optimized using a molecular modeling software.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket where the ligand is expected to interact.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations.[3] The Lamarckian Genetic Algorithm is typically employed to explore the conformational space of the ligand within the defined grid box.[4]
-
Analysis of Results: The results are analyzed based on the predicted binding affinity (in kcal/mol) and the binding pose of the ligand in the active site. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are visualized and examined.
Molecular Dynamics Simulation Protocol with GROMACS
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex.[5][6]
-
System Preparation: The docked ligand-protein complex from the molecular docking study is used as the starting structure. The complex is placed in a simulation box and solvated with a suitable water model. Ions are added to neutralize the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure that the solvent and ions are properly distributed around the protein-ligand complex.
-
Production MD: The production simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of the atoms is recorded.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the specific interactions between the ligand and the protein over time.
Visualizing Molecular Interactions and Pathways
Understanding the broader biological context of a potential drug is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a generalized workflow for in silico drug discovery and a key signaling pathway potentially modulated by kinase inhibitors like this compound.
References
- 1. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. compchems.com [compchems.com]
- 6. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
validation of a synthetic protocol for 4,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic protocol for 4,6-Difluoropyridin-3-ol against alternative methodologies. The information is intended to assist researchers in selecting an appropriate synthetic strategy based on factors such as yield, purity, scalability, and safety. The experimental data presented is extrapolated from published syntheses of analogous compounds and should be considered representative.
Proposed Synthetic Protocol: Multi-step Synthesis from 4,6-Dichloropyridin-3-ol
This proposed protocol involves a two-step process starting from the commercially available 4,6-Dichloropyridin-3-ol. The first step is a halogen exchange (Halex) reaction to introduce the fluorine atoms, followed by any necessary purification.
Experimental Protocol
Step 1: Synthesis of this compound via Halogen Exchange
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4,6-Dichloropyridin-3-ol (1 equivalent).
-
Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Sulfolane.
-
Add a fluorinating agent, such as spray-dried Potassium Fluoride (KF) (2.5 equivalents).
-
The reaction mixture is heated to a temperature between 180-220°C.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated by filtration to remove inorganic salts, followed by extraction with a suitable organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield this compound.
Alternative Synthetic Strategies
Alternative approaches to the synthesis of fluorinated pyridinols include nucleophilic aromatic substitution on activated pyridine systems and direct fluorination of pyridinols.
Alternative 1: Nucleophilic Aromatic Substitution on a Nitro-Activated Pyridine
This method involves the nucleophilic displacement of a nitro group by fluoride.[1][2] This can be a viable alternative if the corresponding nitro-pyridine precursor is readily available. The nitro group activates the ring towards nucleophilic attack.
Alternative 2: Direct Electrophilic Fluorination
Direct fluorination of a pyridinol precursor using an electrophilic fluorinating agent like Selectfluor® is another potential route.[3] This method can offer a more direct synthesis but may suffer from regioselectivity issues and the high cost of the fluorinating agent.
Comparative Data
The following table summarizes the key comparative metrics for the proposed protocol and its alternatives. The data is estimated based on typical results for similar reactions found in the literature.
| Parameter | Proposed Protocol: Halex Reaction | Alternative 1: Nucleophilic Substitution (Nitro) | Alternative 2: Direct Electrophilic Fluorination |
| Starting Material | 4,6-Dichloropyridin-3-ol | 4,6-Dinitro-pyridin-3-ol or similar | Pyridin-3-ol |
| Key Reagents | Potassium Fluoride (KF) | Cesium Fluoride (CsF) or KF | Selectfluor® |
| Typical Yield | 60-80% (estimated) | 30-50%[1] | 40-70% (estimated) |
| Purity (after purification) | >95% | >95% | >90% |
| Reaction Time | 6-12 hours | 2-6 hours | 1-4 hours |
| Reaction Temperature | 180-220°C | 100-150°C | 0-25°C |
| Scalability | Moderate to High | Moderate | Low to Moderate |
| Safety Considerations | High temperatures, anhydrous conditions | Potentially energetic nitro compounds, anhydrous conditions | Expensive and highly reactive fluorinating agent |
| Advantages | Readily available starting material, cost-effective fluorinating agent | Milder reaction conditions compared to Halex | Milder reaction conditions |
| Disadvantages | High reaction temperatures, potential for side reactions | Availability and stability of the nitro-precursor | Cost of electrophilic fluorinating agent, potential for regioselectivity issues |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Validation Workflow
Caption: Workflow for synthetic protocol validation.
References
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4,6-Difluoropyridin-3-ol
Hazard Analysis and Precautionary Measures
4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative. Based on data for similar compounds, it should be handled with caution. Potential hazards include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed or inhaled.[1] It is crucial to use this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. A site-specific risk assessment should be conducted to determine if additional protective measures are necessary.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Ensure to inspect gloves for any signs of degradation or puncture before use. For potent compounds, double gloving is advised.[5] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Provides protection against splashes and airborne particles.[4][6][7] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[4][5][6][7] |
| Body | Laboratory coat | A standard lab coat is required to protect skin and personal clothing from contamination.[4] For highly potent compounds, a disposable, low-permeability gown is recommended.[5] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust/aerosols may be generated.[4] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is essential for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a designated, labeled hazardous waste container.[9]
-
Decontaminate the spill area with an appropriate solvent.
-
All materials used for cleanup must be disposed of as hazardous waste.[5]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[4]
-
Disposal Route: Do not dispose of this compound down the drain or in regular trash.[4][9] Follow all local, state, and federal regulations for hazardous waste disposal.[2][3][9] Contact your institution's environmental health and safety department for specific disposal procedures.
Visual Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Logical Relationship of Safety Precautions
Caption: Logical relationship between hazards and control measures for this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. kishida.co.jp [kishida.co.jp]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
